(S)-Lisofylline
Description
P is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(5S)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXQKNUPPXBRG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100324-80-9 | |
| Record name | (S)-Lisophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LISOFYLLINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N939YFB9KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Lisofylline: A Technical Guide to its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Lisofylline (LSF) is a synthetic methylxanthine derivative with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. The primary mechanism of action is the inhibition of lysophosphatidic acid acyltransferase (LPAAT), leading to a reduction in phosphatidic acid (PA) generation. This interruption of a key lipid signaling molecule has downstream consequences on pro-inflammatory cytokine production and intracellular signaling cascades. This document details the effects of this compound on key inflammatory pathways, summarizes quantitative data from preclinical studies, and provides detailed experimental protocols for the key assays cited.
Core Mechanism of Action: Inhibition of Phosphatidic Acid Synthesis
This compound's principal anti-inflammatory effect stems from its ability to inhibit the enzyme lysophosphatidic acid acyltransferase (LPAAT). LPAAT is crucial for the de novo synthesis of phosphatidic acid (PA), a lipid second messenger involved in various cellular processes, including inflammation. By inhibiting LPAAT, this compound effectively reduces the intracellular pool of PA, thereby dampening downstream inflammatory signaling.
The biologically active enantiomer, (R)-Lisofylline, has been shown to be a potent inhibitor of LPAAT with a half-maximal inhibitory concentration (IC50) of 0.6 µM[1][2]. This inhibition disrupts the signaling cascades that are reliant on PA as a cofactor.
Modulation of Pro-Inflammatory Cytokine Production
A significant consequence of reduced phosphatidic acid levels is the decreased production and release of key pro-inflammatory cytokines. This compound has been demonstrated to suppress the production of several critical mediators of inflammation:
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Tumor Necrosis Factor-alpha (TNF-α): this compound inhibits the release of TNF-α, a pivotal cytokine in systemic inflammation[3][4][5].
-
Interferon-gamma (IFN-γ): Production of the pro-inflammatory cytokine IFN-γ is also suppressed by this compound.
-
Interleukin-12 (IL-12): this compound blocks IL-12 signaling, a key cytokine in the differentiation of T-helper 1 (Th1) cells, which are central to cell-mediated inflammation.
While the inhibitory effects are well-documented, specific IC50 values for the dose-dependent inhibition of TNF-α and IFN-γ by this compound require further elucidation from targeted studies.
Impact on Intracellular Signaling Pathways
The anti-inflammatory effects of this compound are further mediated through its influence on key intracellular signaling pathways that are activated during an inflammatory response.
Inhibition of the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in the production of inflammatory cytokines and cellular stress responses. This compound has been shown to reduce the phosphorylation and activation of p38 MAPK. This inhibition contributes to the overall reduction in the inflammatory response.
Attenuation of STAT4 Activation
Signal Transducer and Activator of Transcription 4 (STAT4) is a key transcription factor activated by IL-12. Upon activation, STAT4 translocates to the nucleus and promotes the expression of genes involved in Th1 cell differentiation and IFN-γ production. This compound inhibits the IL-12-mediated activation of STAT4, thereby disrupting this critical pro-inflammatory signaling axis.
Modulation of CREB Phosphorylation
Cyclic AMP response element-binding protein (CREB) is a transcription factor involved in a wide range of cellular processes, including inflammation. This compound has been observed to modulate the phosphorylation of CREB, although the precise mechanisms and downstream consequences in the context of its anti-inflammatory action are still under investigation.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various preclinical studies.
| Parameter | Model System | LSF Concentration/Dose | Observed Effect | Reference |
| Enzyme Inhibition | ||||
| LPAAT Inhibition (IC50) | In vitro | 0.6 µM | 50% inhibition of lysophosphatidic acid acyltransferase activity. | |
| In Vivo Efficacy | ||||
| Diabetes Incidence | Multiple low-dose streptozotocin-treated mice | Not specified | Significant reduction in diabetes incidence (25% in LSF-treated vs. 91.6% in control). | |
| Glucose Tolerance | Streptozotocin-induced diabetic rats | 25 mg/kg, twice daily | Improved oral glucose tolerance. | |
| Cardiac Inflammation | High-fat diet-fed mice | Not specified | Mitigated cardiac inflammation. | |
| Xenograft Survival | Guinea pig to rat cardiac xenotransplant | 125 mg/kg pre-treatment, 60 mg/kg post-revascularization | Prolonged graft survival. | |
| Cellular Effects | ||||
| Insulin Secretion (Basal) | INS-1 cells | 20 µM | Prevention of cytokine-induced inhibition of insulin release. | |
| Insulin Secretion (Glucose-Stimulated) | INS-1 cells | 20 µM | Prevention of cytokine-induced inhibition of insulin release. | |
| Cell Viability (vs. Cytokine-induced apoptosis) | INS-1 cells | Not specified | Over 40% of cytokine-treated cells exhibited DNA breakage, which was prevented by LSF. |
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Lysophosphatidic Acid Acyltransferase (LPAAT) Activity Assay
This protocol is adapted from a general method for measuring LPAAT activity and can be used to assess the inhibitory effect of this compound.
Materials:
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Cell or tissue microsome preparations (source of LPAAT)
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Lysophosphatidic acid (LPA) substrate
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Acyl-CoA substrate (e.g., [1-14C]oleoyl-CoA)
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This compound stock solution
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Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
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Reaction termination solution (e.g., chloroform:methanol, 2:1 v/v)
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Thin-layer chromatography (TLC) plates and developing solvent
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Scintillation counter
Procedure:
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Microsome Preparation: Isolate microsomes from cells or tissues of interest using standard differential centrifugation methods.
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Reaction Setup: In a microcentrifuge tube, combine the assay buffer, LPA, and varying concentrations of this compound (or vehicle control).
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Enzyme Addition: Add the microsomal preparation to the reaction mixture and pre-incubate for a specified time at 37°C.
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Initiate Reaction: Start the reaction by adding the radiolabeled acyl-CoA substrate.
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Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding the chloroform:methanol solution.
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Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
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TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate phosphatidic acid from other lipids.
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Quantification: Visualize the radiolabeled phosphatidic acid spot (e.g., by autoradiography), scrape the corresponding silica from the plate, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of LPAAT inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.
Western Blot Analysis of p38 MAPK, STAT4, and CREB Phosphorylation
This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins in response to this compound treatment.
Materials:
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Cell culture reagents
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This compound
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Inflammatory stimulus (e.g., LPS, IL-12)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes
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Transfer buffer and apparatus
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (specific for phosphorylated and total p38 MAPK, STAT4, and CREB)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound for a specified duration, followed by stimulation with an appropriate inflammatory agent.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane and apply the ECL substrate.
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Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the levels of the phosphorylated protein relative to the total protein or a loading control (e.g., β-actin).
Conclusion
This compound exerts its anti-inflammatory effects through a well-defined mechanism centered on the inhibition of phosphatidic acid synthesis. This leads to a reduction in pro-inflammatory cytokine production and the attenuation of key inflammatory signaling pathways, including p38 MAPK and STAT4. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds in inflammatory diseases. Further research to delineate the precise dose-dependent effects on cytokine inhibition and to fully elucidate the modulation of the CREB pathway will provide a more complete understanding of its anti-inflammatory profile.
References
- 1. (R)-Lisofylline | STAT | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of lisofylline and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Chemical Properties of (S)-Lisofylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Lisofylline is a synthetic, chiral small molecule derived from the methylation of xanthine. It is the (S)-enantiomer of Lisofylline (LSF), a metabolite of the drug Pentoxifylline (PTX). Lisofylline has garnered significant interest in the scientific community for its potent anti-inflammatory and immunomodulatory properties. Its mechanism of action is multifaceted, targeting key signaling pathways involved in the inflammatory cascade, which makes it a promising candidate for the treatment of various autoimmune and inflammatory diseases, including type 1 diabetes, sepsis, and acute respiratory distress syndrome.
This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical and physical properties, and its detailed mechanism of action. It includes structured data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for professionals in research and drug development.
Synthesis of this compound
The synthesis of enantiomerically pure this compound is most effectively achieved through a chemoenzymatic approach. This process involves two primary stages: the chemical synthesis of the precursor molecule, 1-(5-oxohexyl)-3,7-dimethylxanthine (Pentoxifylline), followed by a highly stereoselective enzymatic reduction of the ketone group.
Synthetic Pathway Overview
The overall synthetic route begins with the alkylation of theobromine (3,7-dimethylxanthine) to introduce the 5-oxohexyl side chain at the N-1 position, yielding Pentoxifylline. Subsequently, a stereoselective bioreduction of the ketone in Pentoxifylline using a specific alcohol dehydrogenase (ADH) produces the desired (S)-enantiomer of Lisofylline with high enantiomeric excess.
Experimental Protocol: Chemoenzymatic Synthesis
Step 1: Synthesis of 1-(5-oxohexyl)-3,7-dimethylxanthine (Pentoxifylline)
This procedure is adapted from the general principles of N-alkylation of xanthines.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve theobromine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
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Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the suspension. Stir the mixture at room temperature for 30 minutes.
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Alkylation: Add 6-chloro-2-hexanone (1.2 equivalents) dropwise to the reaction mixture.
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Reaction Conditions: Heat the mixture to 80-90°C and maintain under vigorous stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with DMF. Evaporate the solvent from the filtrate under reduced pressure.
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Purification: Redissolve the crude residue in dichloromethane (DCM) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude Pentoxifylline by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Stereoselective Bioreduction to this compound
This protocol is based on the published chemoenzymatic method for producing Lisofylline enantiomers[1].
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Biocatalyst Preparation: Prepare a whole-cell biocatalyst solution containing recombinant E. coli expressing the alcohol dehydrogenase from Rhodococcus ruber (ADH-A). Alternatively, use the purified enzyme.
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Reaction Buffer: Prepare a phosphate buffer (100 mM, pH 7.0) containing NADP⁺ (1 mM) and a co-substrate for cofactor regeneration, such as glucose (100 mM) and glucose dehydrogenase.
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Reaction Setup: In a temperature-controlled bioreactor or shaker flask at 30°C, dissolve the synthesized Pentoxifylline (1 equivalent, e.g., 10 mM final concentration) in the reaction buffer.
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Enzymatic Reaction: Initiate the reaction by adding the ADH-A biocatalyst. Ensure gentle agitation to keep the substrate and cells suspended.
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Monitoring: Monitor the conversion of Pentoxifylline to this compound using chiral High-Performance Liquid Chromatography (HPLC) to determine both the conversion rate and the enantiomeric excess (% ee). The reaction typically reaches high conversion (>95%) and enantiomeric excess (>99%) within 24 hours.
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Extraction: Once the reaction is complete, terminate it by centrifuging to remove the cells. Extract the supernatant three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude this compound can be further purified by silica gel chromatography if necessary to yield the final product as a crystalline solid.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-[(5S)-5-Hydroxyhexyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
| Other Names | (+)-Lisofylline, (S)-LSF |
| CAS Number | 100324-80-9[2] |
| Molecular Formula | C₁₃H₂₀N₄O₃[2][3] |
| Molecular Weight | 280.328 g/mol [3] |
| Appearance | Crystalline solid |
| Purity | Typically ≥98% when synthesized for research |
| Solubility (R-LSF) | DMF: 15 mg/mL; DMSO: 20 mg/mL; Ethanol: 25 mg/mL; PBS (pH 7.2): 25 mg/mL |
Note on Biological Activity: There is conflicting information in the literature regarding the primary biologically active enantiomer. While pentoxifylline is metabolized to (S)-LSF in human liver cells, several preclinical studies identify the (R)-enantiomer as the more potent isomer in specific anti-inflammatory assays. This guide focuses on the synthesis and properties of the (S)-enantiomer as specified.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating multiple intracellular signaling pathways. It does not act on a single receptor but rather influences a network of interactions that collectively suppress the inflammatory response.
Inhibition of Pro-inflammatory Cytokines and Lipid Peroxidation
At a cellular level, Lisofylline's primary mechanism involves the inhibition of pro-inflammatory cytokine production, particularly Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). It also inhibits lipid peroxidation, a process that contributes to cellular damage during oxidative stress. This dual action reduces both the signaling molecules that drive inflammation and the resulting tissue damage.
Inhibition of IL-12 / STAT4 Signaling Pathway
Lisofylline blocks the signaling of Interleukin-12 (IL-12), a key cytokine in the differentiation of T-helper 1 (Th1) cells, which are critical drivers of autoimmune responses. It achieves this by inhibiting the activation (phosphorylation) of STAT4 (Signal Transducer and Activator of Transcription 4), a transcription factor downstream of the IL-12 receptor.
Modulation of p38 MAPK Pathway
Lisofylline has been shown to protect human mesangial cells from damage induced by high glucose and angiotensin II, which are implicated in diabetic nephropathy. It achieves this by reducing the phosphorylation of p38 MAPK (Mitogen-Activated Protein Kinase), a key enzyme in a signaling cascade that leads to inflammation and extracellular matrix deposition.
Activation of AMPK Signaling Pathway
In models of obesity-induced cardiac inflammation, Lisofylline has been found to alleviate cardiac injury by directly upregulating the expression of cardiac AMPK (AMP-activated protein kinase). AMPK is a master regulator of cellular energy homeostasis, and its activation has protective effects against inflammation and apoptosis.
Key Experimental Protocol: Cytokine Quantification
To assess the anti-inflammatory activity of this compound, a common method is to measure its effect on cytokine production in immune cells. The following is a representative protocol for quantifying TNF-α in the supernatant of lipopolysaccharide (LPS)-stimulated macrophages using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: TNF-α Sandwich ELISA
Materials:
-
96-well high-binding ELISA plates
-
Purified anti-TNF-α capture antibody
-
Biotinylated anti-TNF-α detection antibody
-
Recombinant TNF-α standard
-
Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent (PBS with 10% Fetal Bovine Serum)
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS (Lipopolysaccharide)
-
This compound stock solution
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment: a. Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight. b. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO). c. Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-12 hours to induce TNF-α production. Include an unstimulated control group. d. After incubation, collect the cell culture supernatants and centrifuge to remove debris. Store at -80°C until the assay.
-
ELISA Plate Coating: a. Dilute the capture antibody in coating buffer (e.g., PBS) to the recommended concentration (e.g., 2 µg/mL). b. Add 100 µL of the diluted capture antibody to each well of the 96-well ELISA plate. c. Seal the plate and incubate overnight at 4°C.
-
Blocking and Sample Incubation: a. Aspirate the coating solution and wash the plate 3 times with Wash Buffer. b. Block non-specific binding by adding 200 µL of Assay Diluent to each well. Incubate for 1-2 hours at room temperature. c. Wash the plate 3 times. d. Prepare a standard curve by performing serial dilutions of the recombinant TNF-α standard in Assay Diluent (e.g., from 2000 pg/mL down to 31.2 pg/mL). e. Add 100 µL of the standards and collected cell supernatants to the appropriate wells. Run samples in duplicate or triplicate. f. Seal the plate and incubate for 2 hours at room temperature.
-
Detection: a. Wash the plate 5 times. b. Add 100 µL of the diluted biotinylated detection antibody to each well. c. Seal the plate and incubate for 1 hour at room temperature. d. Wash the plate 5 times. e. Add 100 µL of diluted Strep-HRP conjugate to each well. f. Seal the plate, protect from light, and incubate for 30 minutes at room temperature.
-
Development and Reading: a. Wash the plate 7 times. b. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-20 minutes, monitoring for color development. c. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow. d. Read the absorbance at 450 nm on a plate reader within 30 minutes.
-
Data Analysis: a. Subtract the mean absorbance of the blank from all readings. b. Plot a standard curve of absorbance versus the known concentrations of the TNF-α standards. c. Use the standard curve to interpolate the concentration of TNF-α in the unknown samples. d. Calculate the percentage inhibition of TNF-α production by this compound compared to the LPS-only control.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of Lisofylline from various studies.
Table 1: In Vitro Biological Activity
| Target/Assay | Compound | IC₅₀ / Effective Concentration | Cell Type / System | Reference |
| Phosphatidic Acid Generation | (R)-Lisofylline | 0.6 µM | Cytokine-activated LPAAT | |
| Glucose-Stimulated Insulin Secretion | Lisofylline | 20-40 µmol/L (enhancement) | Isolated Perfused Rat Pancreas | |
| Pro-inflammatory Cytokine Damage | Lisofylline | ~50-100 µM (protective effect) | INS-1 Beta-Cells | |
| Extracellular Matrix Deposition | Lisofylline | ~50 µM (protective effect) | Human Mesangial Cells |
Table 2: In Vivo and Clinical Study Dosages
| Study Type | Condition | Compound | Dosage | Species | Reference |
| Preclinical | Diabetes Prevention | Lisofylline | 25 mg/kg (twice daily, IP) | Prediabetic Rats | |
| Preclinical | Diabetes Prevention | Lisofylline | 50 mg/kg (daily, IP) | STZ-treated Mice | |
| Clinical Trial | Acute Lung Injury / ARDS | Lisofylline | 3 mg/kg (max 300mg, IV, q6h) | Human |
Conclusion
This compound is a promising immunomodulatory agent with a well-defined chemoenzymatic synthesis route that allows for the production of high-purity enantiomers. Its chemical properties are characteristic of a stable, crystalline xanthine derivative. The therapeutic potential of Lisofylline stems from its ability to inhibit multiple, convergent pro-inflammatory signaling pathways, including the IL-12/STAT4 and p38 MAPK pathways, while also promoting cell survival mechanisms through AMPK activation. The detailed protocols and summarized data in this guide provide a solid foundation for researchers and drug development professionals to further explore the synthesis, biological activity, and potential clinical applications of this versatile molecule.
References
The In Vivo Journey of (S)-Lisofylline: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Lisofylline (LSF), the (R)-enantiomer of the pentoxifylline metabolite M1, is a synthetic small molecule with notable anti-inflammatory and immunomodulatory properties.[1] Its potential therapeutic applications, particularly in the context of type 1 diabetes and other inflammatory conditions, have prompted significant research into its in vivo behavior.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Pharmacokinetic Profile of this compound
The pharmacokinetic profile of this compound has been investigated in various preclinical and clinical settings. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for determining appropriate dosing regimens and understanding its therapeutic window.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in different species and under various administration routes.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 50 mg/kg | 6 mg/kg |
| Cmax | - | 572.12 ng/mL (simulated) |
| Tmax | - | 10.6 min (simulated) |
| AUC | Increased with co-administration of verapamil and ketoconazole | - |
| Bioavailability (F) | - | 16% |
| Intrinsic Hepatic Clearance (CLint) | 5.427 mL/min | - |
| Hepatic Clearance | 1.22 mL/min | - |
| Renal Clearance (CLR) | ~0 | - |
| Model | Two-compartment model with Michaelis-Menten elimination | - |
Data compiled from Świerczek et al., 2014 and Wyska et al., 2007 as cited in Świerczek et al., 2014.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |
| Dose | 25 mg/kg | - | - |
| Bioavailability (F) | - | Low | High |
| Absorption | - | - | Fast |
Data compiled from Świerczek et al., 2018 and Mittal et al., 2017. Note: Specific quantitative values for all parameters were not available in the searched literature.
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 1, 2, or 3 mg/kg | 6 mg/kg |
| Cmax | - | 226 ± 99.10 ng/mL |
| Tmax | - | 0.53 ± 0.26 h |
| Half-life (t1/2) | 0.75 h | - |
| Bioavailability (F) | - | 5.9% |
| Fraction unbound in plasma (fu) | 0.54 | - |
| Blood to plasma concentration ratio (CB/Cp) | 0.77 | - |
| Pharmacokinetics | Linear | - |
Data compiled from Bursten et al., 1998 and Nicklasson et al., 2002 as cited in Świerczek et al., 2014, and from a study by an unspecified author.
Metabolism of this compound
The biotransformation of this compound is a critical aspect of its disposition and clearance from the body. In vitro studies using human liver preparations have shed light on its primary metabolic pathways.
In human liver microsomes, the metabolism of this compound is primarily oxidative. Approximately 45% of its oxidation leads to the formation of pentoxifylline. The remaining balance is converted to aliphatic diols. In human liver cytosol, pentoxifylline is exclusively reduced to the (S)-enantiomer of M-1, which is the optical antipode of Lisofylline.
Metabolic Pathway of this compound
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the study of this compound's pharmacokinetics and metabolism.
In Vivo Pharmacokinetic Studies in Mice
A representative experimental workflow for determining the pharmacokinetic profile of this compound in mice is outlined below.
Protocol Details:
-
Animal Model: Male CD-1 mice are commonly used.
-
Dosing: this compound is administered intravenously (IV) or orally (PO) at specified doses.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration.
-
Sample Processing: Blood is processed to separate serum or plasma.
-
Analytical Method: The concentration of this compound in the biological matrix is quantified using a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). A common approach involves liquid-liquid extraction of the analyte from plasma using a solvent like dichloromethane. The chromatographic separation is often achieved on a reverse-phase column (e.g., C8 or C18).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters.
In Vitro Metabolism Studies using Human Liver Microsomes
Objective: To determine the metabolic fate of this compound in the human liver.
Materials:
-
Pooled human liver microsomes
-
This compound
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
Incubator/shaker
Procedure:
-
Incubation Preparation: A reaction mixture is prepared containing human liver microsomes, phosphate buffer, and this compound at a specified concentration.
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time-course Incubation: The reaction is allowed to proceed at 37°C with gentle shaking. Aliquots are taken at various time points.
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining this compound and identify and quantify its metabolites.
-
Data Analysis: The rate of disappearance of this compound is used to calculate metabolic stability parameters such as intrinsic clearance.
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are attributed to its ability to modulate specific intracellular signaling pathways. A key target is the IL-12/STAT4 pathway, which plays a crucial role in the differentiation of T-helper 1 (Th1) cells, a key driver of autoimmune responses.
Inhibition of the IL-12/STAT4 Signaling Pathway
This compound has been shown to block the activation of STAT4, a critical step in the IL-12 signaling cascade. By inhibiting the phosphorylation and subsequent dimerization and nuclear translocation of STAT4, this compound can suppress the transcription of pro-inflammatory genes, such as interferon-gamma (IFN-γ), thereby mitigating the inflammatory response.
Conclusion
This technical guide has provided a detailed overview of the in vivo pharmacokinetics and metabolism of this compound. The compiled quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals. A thorough understanding of the ADME properties and mechanisms of action of this compound is paramount for its continued investigation and potential translation into a clinically effective therapeutic agent for inflammatory and autoimmune diseases. Further research is warranted to fully elucidate the pharmacokinetic-pharmacodynamic relationships and to optimize dosing strategies for various potential indications.
References
- 1. Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lisofylline - Wikipedia [en.wikipedia.org]
(S)-Lisofylline: A Deep Dive into its Immunomodulatory Mechanisms and Biological Targets in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Lisofylline (LSF), the (S)-enantiomer of lisofylline, is a synthetic methylxanthine derivative with potent anti-inflammatory and immunomodulatory properties. Initially investigated for its potential to mitigate toxicities associated with chemotherapy and radiation, its mechanism of action has revealed a nuanced interaction with key signaling pathways within immune cells. This technical guide provides an in-depth exploration of the known biological targets of this compound in immune cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling networks it modulates.
Core Biological Targets and Mechanisms of Action
This compound exerts its immunomodulatory effects primarily through two interconnected mechanisms: the inhibition of phosphatidic acid generation and the suppression of the Interleukin-12 (IL-12) signaling pathway. These actions collectively lead to a dampening of pro-inflammatory responses, particularly those mediated by T helper 1 (Th1) cells.
Inhibition of Phosphatidic Acid Generation
This compound is a known inhibitor of the de novo synthesis of phosphatidic acid (PA), a critical second messenger in inflammatory signaling cascades.[1][2] It is believed to target lysophosphatidic acid acyltransferase (LPAAT), an enzyme responsible for the conversion of lysophosphatidic acid (LPA) to PA.[3] By inhibiting LPAAT, this compound reduces the intracellular pool of PA, thereby attenuating downstream signaling events that contribute to inflammation.
Suppression of the IL-12/STAT4 Signaling Pathway
A pivotal mechanism of this compound's immunomodulatory activity is its ability to block IL-12 signaling.[4][5] IL-12 is a key cytokine that drives the differentiation of naive T helper cells into the pro-inflammatory Th1 lineage. This compound has been shown to inhibit the IL-12-mediated phosphorylation of Signal Transducer and Activator of Transcription 4 (STAT4). This inhibition prevents the translocation of STAT4 to the nucleus and the subsequent transcription of Th1-associated genes, most notably Interferon-gamma (IFN-γ).
Modulation of p38 MAPK Signaling
Evidence also suggests that this compound can modulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and IL-1β. While the direct interaction with p38 MAPK is not fully elucidated, the downstream effects of this compound on cytokine production point towards an influence on this pathway.
Quantitative Data on the Effects of this compound
The following table summarizes the available quantitative and semi-quantitative data on the biological effects of this compound in immune cells. It is important to note that direct IC50 or Ki values for the primary targets are not widely reported in the public literature; the data largely reflects the downstream consequences of target engagement.
| Target/Process | Immune Cell Type(s) | Effect | Concentration/Dose | Reference(s) |
| Phosphatidic Acid (PA) Generation | General | Inhibition | Not specified | |
| IL-12-induced STAT4 Phosphorylation | T cells | Inhibition | Not specified | |
| TNF-α Production | Human Leucocytes | Inhibition | Not specified | |
| IL-1β Production | Human Leucocytes | Inhibition | Not specified | |
| IFN-γ Production | T cells | Inhibition | Not specified | |
| IL-10 Production (LPS/Hib stimulated) | Human Leucocytes | Inhibition (at 48hr) | Not specified | |
| IL-10 Production (S. pneumoniae stimulated) | Human Leucocytes | Stimulation (4-fold at 24hr, 2-fold at 48hr) | Not specified | |
| Th1 Cell Differentiation | CD4+ T cells | Inhibition | Not specified |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound's multifaceted mechanism of action in immune cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to studying the biological targets of this compound.
Protocol 1: Inhibition of STAT4 Phosphorylation in T cells
Objective: To determine the dose-dependent effect of this compound on IL-12-induced STAT4 phosphorylation in primary T cells or a T cell line (e.g., Jurkat).
Methodology:
-
Cell Culture and Stimulation:
-
Culture T cells in appropriate media.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with recombinant human or murine IL-12 (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT4 (p-STAT4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT4 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT4 signal to the total STAT4 signal for each sample.
-
Plot the normalized p-STAT4 levels against the concentration of this compound to determine the inhibitory effect.
-
References
- 1. The effects of post-treatment with lisofylline, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perioperative Treatment With Phosphatidic Acid Inhibitor (Lisofylline) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective pharmacologic inhibition of murine and human IL-12-dependent Th1 differentiation and IL-12 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of experimental allergic encephalomyelitis via inhibition of IL-12 signaling and IL-12-mediated Th1 differentiation: an effect of the novel anti-inflammatory drug lisofylline - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro effects of (S)-Lisofylline on cytokine production
An In-Depth Technical Guide to the In Vitro Effects of (S)-Lisofylline on Cytokine Production
Introduction
This compound (LSF), the biologically active levorotatory enantiomer of lisofylline, is a synthetic modified methylxanthine with potent anti-inflammatory properties.[1] Originally investigated for its potential to reduce mortality in serious infections associated with cancer chemotherapy, LSF has been the subject of extensive research for its therapeutic potential in conditions characterized by excessive inflammation and oxidative stress, such as sepsis, acute respiratory distress syndrome (ARDS), and type 1 diabetes.[2][3] Unlike conventional anti-inflammatory drugs, LSF operates through unique biological pathways, primarily by modulating the production of inflammatory cytokines and inhibiting specific lipid-mediated signaling pathways.[2][3] This document provides a comprehensive technical overview of the documented in vitro effects of this compound on cytokine production, detailing its mechanisms of action, quantitative effects, and the experimental protocols used for its evaluation.
Core Mechanisms of Action
At the cellular level, this compound exerts its anti-inflammatory effects through several key mechanisms:
-
Inhibition of Pro-inflammatory Cytokine Production : LSF has been shown to disrupt the signaling pathways that lead to the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).
-
Inhibition of Phosphatidic Acid (PA) Generation : A primary molecular target of LSF is the inhibition of lysophosphatidic acid acyl transferase, an enzyme activated by cytokines. This action prevents the generation of phosphatidic acid, a critical lipid second messenger involved in inflammatory signaling.
-
Modulation of IL-12 Signaling : LSF can inhibit Interleukin-12 (IL-12) mediated signaling pathways, including the activation of the STAT4 transcription factor, which is crucial for the differentiation of T helper 1 (Th1) cells that produce IFN-γ.
-
Protection of Mitochondrial Function : In cells under inflammatory stress, LSF helps preserve mitochondrial metabolism and membrane potential, thereby protecting cells from cytokine-induced dysfunction and apoptosis.
Data Presentation: Quantitative Effects on Cytokine Production
The in vitro effects of this compound have been quantified in various cell systems. The following tables summarize key findings from published studies.
Table 1: Effect of this compound on Cytokine Production by Stimulated Human Leukocytes
| Stimulus | Cytokine | LSF Effect | Timepoint | Reference |
| Lipopolysaccharide (LPS) | TNF-α, IL-1β | Inhibition | - | |
| Haemophilus influenzae type b (Hib) | TNF-α, IL-1β | Inhibition | - | |
| Streptococcus pneumoniae | TNF-α, IL-1β | Inhibition | - | |
| LPS, Hib | IL-10 | Inhibition | 48 hr | |
| Streptococcus pneumoniae | IL-10 | ~4-fold Stimulation | 24 hr | |
| Streptococcus pneumoniae | IL-10 | ~2-fold Stimulation | 48 hr |
Summary: In human leukocytes, LSF consistently inhibits the production of pro-inflammatory cytokines TNF-α and IL-1β. Its effect on the anti-inflammatory cytokine IL-10 is stimulus-dependent, showing inhibition in response to Gram-negative bacterial components but enhancement in response to Gram-positive bacteria.
Table 2: Protective Effects of this compound on Cytokine-Treated Pancreatic INS-1 β-Cells
| Parameter Assessed | Cytokine Treatment (18 hr) | This compound (20 µM) | Outcome | Reference |
| Basal Insulin Secretion | IL-1β, TNF-α, IFN-γ | Added | Restored to control levels | |
| Glucose-Stimulated Insulin Secretion | IL-1β, TNF-α, IFN-γ | Added | Restored to control levels | |
| Mitochondrial Metabolism (MTT Assay) | IL-1β, TNF-α, IFN-γ | Added | Restored to control levels | |
| Cell Viability / Apoptosis | IL-1β, TNF-α, IFN-γ | Added | Prevented cytokine-induced cell death (>40% reduction) | |
| Mitochondrial Membrane Potential | IL-1β, TNF-α, IFN-γ | Added | Restored to control levels |
Summary: LSF protects pancreatic β-cells from a multi-cytokine challenge by preserving mitochondrial health, preventing apoptosis, and restoring normal insulin secretion function.
Table 3: Effect of this compound on IL-1β-Treated Cultured Rat Islets
| Parameter Assessed | IL-1β Treatment (0.1 ng/mL) | This compound (100 µM) | Outcome | Reference |
| Glucose-Stimulated Insulin Secretion | Added | Added | Completely reversed the 44% decrease caused by IL-1β | |
| Phosphatidic Acid (PA-1α) Levels | Added | Added | Blocked the ~15-fold increase caused by IL-1β | |
| iNOS Protein Expression | Added | Added | No change in IL-1β-induced iNOS expression |
Summary: In cultured rat islets, LSF ameliorates IL-1β-induced dysfunction by inhibiting the generation of the lipid mediator phosphatidic acid. This protective effect occurs via a mechanism that is independent of inducible nitric oxide synthase (iNOS) expression.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. Below are composite protocols based on the cited literature.
Protocol 1: Assessment of Cytokine Production from Human Leukocytes
This protocol is based on the methodology for studying the effects of LSF on stimulated primary immune cells.
-
Cell Isolation : Isolate peripheral blood mononuclear cells (PBMCs) or total leukocytes from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture : Resuspend cells in a suitable culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Plate cells in 96-well plates at a density of 1-2 x 10⁶ cells/mL.
-
Treatment : Pre-incubate cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation : Add the inflammatory stimulus. This can include:
-
LPS : 10-100 ng/mL for modeling Gram-negative bacterial infection.
-
Heat-killed Bacteria : H. influenzae or S. pneumoniae at a specific bacteria-to-cell ratio to model infection.
-
-
Incubation : Culture the cells for a specified time course, typically ranging from 4 to 48 hours, at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement :
-
Centrifuge the plates to pellet the cells.
-
Collect the cell-free supernatants.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-10) in the supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) according to the manufacturer's instructions.
-
Protocol 2: Evaluation of LSF on Cytokine-Induced Pancreatic β-Cell Dysfunction
This protocol is adapted from studies investigating the protective effects of LSF in the context of type 1 diabetes.
-
Cell Culture : Culture insulin-secreting cells (e.g., rat INS-1 cell line or isolated primary rat islets) under standard conditions (e.g., RPMI 1640 with 10% FBS, 11 mM glucose).
-
Treatment and Stimulation : Treat cells simultaneously with a vehicle control or this compound (e.g., 20-100 µM) and a pro-inflammatory cytokine cocktail. A typical cocktail consists of:
-
IL-1β (5 ng/mL)
-
TNF-α (10 ng/mL)
-
IFN-γ (100 ng/mL)
-
-
Incubation : Incubate cells for 18-24 hours.
-
Functional and Viability Assays :
-
Insulin Secretion : Wash cells and incubate in Krebs-Ringer buffer with basal (0-2.8 mM) and then stimulating (15-25 mM) glucose concentrations. Collect the buffer after each step and measure insulin content by Radioimmunoassay (RIA).
-
Mitochondrial Activity (MTT Assay) : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells. After incubation, solubilize the formazan product and measure absorbance to quantify metabolic activity, which reflects cell viability.
-
Apoptosis (TUNEL Assay) : Fix cells and perform terminal deoxynucleotidyltransferase-mediated dUTP nick end labeling (TUNEL) staining to detect DNA fragmentation characteristic of apoptosis. Visualize using fluorescence microscopy.
-
-
Mechanistic Assays :
-
Phosphatidic Acid Measurement : After treatment, extract lipids from the cells. Identify and quantify PA subspecies using thin-layer chromatography (TLC) followed by high-performance liquid chromatography (HPLC).
-
Protein Expression (Western Blot) : Lyse cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., iNOS, phosphorylated STAT4) to assess their expression levels.
-
Conclusion
The in vitro evidence demonstrates that this compound is a potent and selective modulator of cytokine production and inflammatory signaling. It consistently inhibits key pro-inflammatory cytokines such as TNF-α and IL-1β across different cell types and stimuli. Its mechanism of action is multifaceted, involving the direct inhibition of the lipid second messenger phosphatidic acid and the modulation of critical cytokine signaling pathways like IL-12/STAT4. Furthermore, LSF exhibits significant cytoprotective effects, particularly in pancreatic β-cells, by preserving mitochondrial function in the face of inflammatory assault. The stimulus-dependent effect of LSF on IL-10 production suggests a nuanced immunomodulatory role rather than broad immunosuppression. These findings underscore the therapeutic potential of this compound for inflammatory and autoimmune diseases and provide a strong rationale for its continued investigation.
References
The Structure-Activity Relationship of Lisofylline Analogs: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Lisofylline Derivatives as Modulators of Pancreatic Beta-Cell Survival and Function
Lisofylline (LSF), a methylxanthine derivative, has demonstrated significant anti-inflammatory properties and a protective role for pancreatic beta-cells against cytokine-mediated damage. These characteristics have spurred interest in developing more potent and pharmacokinetically favorable analogs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of lisofylline analogs, focusing on their efficacy in preventing beta-cell apoptosis and modulating insulin secretion. Detailed experimental protocols for key biological assays and visualizations of the core signaling pathways are included to support further research and development in this area.
Core Structure and Analogs
Lisofylline's chemical structure is 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine. The primary focus of analog development has been the modification of the xanthine heterocyclic core while maintaining the (5R)-hydroxyhexyl side chain, which is understood to be crucial for its biological activity. A study by Cui et al. explored a library of analogs where the xanthine moiety was replaced with various nitrogen-containing heterocycles. While specific quantitative data for a broad range of analogs remains limited in publicly available literature, the study qualitatively assessed the protective effects of these compounds.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the available quantitative and qualitative data for lisofylline and its analogs.
| Compound | Structure/Modification | Biological Activity | Quantitative Data (EC50/IC50) | Reference |
| Lisofylline | 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine | Protects pancreatic beta-cells from cytokine-induced apoptosis. | EC50 = 9.2 μM (for restoring cell viability) | [1] |
| Analog c42 | 1-(5R)-hydroxyhexyl aryl analog (specific structure not disclosed) | Preserves beta-cell function and survival, equipotent to lisofylline. | Not provided | [1] |
| Various Analogs | Substitution of the xanthine moiety with other nitrogen-containing heterocycles. | Varied protection against apoptosis and effects on insulin release. | Not provided | [2] |
Signaling Pathways Modulated by Lisofylline
Lisofylline and its analogs exert their protective effects through the modulation of key signaling pathways involved in inflammation and cell survival.
Interleukin-12 (IL-12)/STAT4 Signaling Pathway
Lisofylline is known to inhibit the IL-12 signaling pathway, which plays a critical role in the inflammatory cascade leading to beta-cell destruction in type 1 diabetes. By inhibiting the phosphorylation and activation of STAT4 (Signal Transducer and Activator of Transcription 4), lisofylline blocks the downstream inflammatory response.
AMP-activated Protein Kinase (AMPK) Signaling Pathway
Lisofylline has also been shown to activate the AMP-activated protein kinase (AMPK) pathway. AMPK is a key energy sensor that, when activated, promotes cellular survival and restores energy balance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of lisofylline and its analogs.
Experimental Workflow
Cytokine-Induced Beta-Cell Apoptosis Assay (TUNEL Assay)
This protocol is adapted for the assessment of apoptosis in pancreatic beta-cells treated with cytokines and lisofylline analogs.
Materials:
-
Pancreatic beta-cell line (e.g., INS-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Cytokine cocktail: Recombinant IL-1β, TNF-α, and IFN-γ
-
Lisofylline or analogs
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed INS-1 cells onto glass coverslips in 24-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Cytokine and Compound Treatment:
-
The following day, replace the medium with fresh complete medium.
-
Prepare a cytokine cocktail (e.g., 1 ng/mL IL-1β, 10 ng/mL TNF-α, 100 ng/mL IFN-γ).
-
Prepare serial dilutions of lisofylline or its analogs.
-
Treat the cells with the cytokine cocktail in the presence or absence of varying concentrations of the test compounds. Include a vehicle control (no cytokines, no compound) and a cytokine-only control.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 25 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells twice with PBS.
-
Incubate with DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI/Hoechst positive) in multiple random fields.
-
Calculate the percentage of apoptotic cells for each treatment condition.
-
Plot the percentage of apoptosis against the compound concentration to determine the EC50 value.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines the procedure for measuring insulin secretion from pancreatic beta-cells in response to glucose, following treatment with lisofylline analogs.
Materials:
-
INS-1 cells
-
Complete cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
Lisofylline or analogs
-
ELISA or RIA kit for insulin quantification
Procedure:
-
Cell Seeding and Treatment:
-
Seed INS-1 cells in 24-well plates and grow to 80-90% confluency.
-
Treat the cells with lisofylline or its analogs for a predetermined period (e.g., 18-24 hours) in complete culture medium.
-
-
Pre-incubation:
-
Gently wash the cells twice with KRBB containing low glucose.
-
Pre-incubate the cells in KRBB with low glucose for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
-
Basal and Stimulated Insulin Secretion:
-
Remove the pre-incubation buffer.
-
For basal secretion, add fresh KRBB with low glucose and incubate for 1 hour at 37°C.
-
For stimulated secretion, add fresh KRBB with high glucose and incubate for 1 hour at 37°C.
-
At the end of the incubation periods, collect the supernatants for insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or cell number in each well.
-
Compare the basal and glucose-stimulated insulin secretion between different treatment groups.
-
Conclusion
The development of lisofylline analogs presents a promising therapeutic avenue for diseases characterized by inflammation-mediated beta-cell dysfunction, such as type 1 diabetes. While the currently available public data on the quantitative structure-activity relationship of these analogs is limited, the established protective effects of lisofylline provide a strong foundation for further investigation. The methodologies and pathway visualizations provided in this guide are intended to facilitate and standardize future research efforts aimed at identifying and optimizing novel lisofylline-based therapeutics. A systematic approach to analog synthesis and a more detailed, quantitative evaluation of their biological activities will be crucial for advancing this class of compounds toward clinical application.
References
(S)-Lisofylline: A Technical Guide for Research in Autoimmune Diseases and Type 1 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-Lisofylline (LSF), a synthetic methylxanthine derivative with potent anti-inflammatory properties, for research in autoimmune diseases, with a particular focus on type 1 diabetes (T1D). LSF has demonstrated significant potential in preclinical studies by protecting pancreatic β-cells, modulating immune responses, and preventing the onset of autoimmune diabetes. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways to facilitate further research and development.
Core Mechanism of Action
This compound exerts its therapeutic effects through a multi-pronged approach, primarily by mitigating inflammation and protecting target cells from autoimmune destruction. Its key mechanisms include the inhibition of pro-inflammatory cytokine production and signaling, particularly the IL-12/STAT4 pathway, which is crucial for the differentiation of Th1 lymphocytes that mediate β-cell destruction in T1D.[1][2][3][4] Furthermore, LSF has been shown to protect pancreatic β-cells from cytokine-induced damage by promoting mitochondrial metabolism.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in models of type 1 diabetes.
Table 1: In Vivo Efficacy of this compound in Diabetic Mouse Models
| Animal Model | LSF Dosage | Treatment Duration | Key Findings | Reference |
| Multiple Low-Dose Streptozotocin (C57BL/6J mice) | Not Specified | 2 weeks (starting 5 days before STZ) | Significant reduction in diabetes incidence (25% in LSF group vs. 91.6% in control). | |
| Non-obese diabetic (NOD) mice | Not Specified | 3 weeks (starting at 4, 7, and 17 weeks of age) | Reduced onset of insulitis and diabetes. | |
| NOD mice (islet transplantation) | 50 mg/kg daily | 3 weeks | Maintained euglycemia significantly longer than controls (>65 days vs. 6 days). |
Table 2: In Vitro Effects of this compound on Pancreatic β-Cells
| Cell Model | LSF Concentration | Treatment Conditions | Key Findings | Reference |
| INS-1 cells | 20 μM | 18-hour co-treatment with IL-1β, TNFα, and IFNγ | Restored insulin secretion, mitochondrial membrane potential, and cell viability to control levels. | |
| Isolated NOD islets | Not Specified | Co-treatment with IL-1β | Preserved β-cell insulin secretion and inhibited DNA damage. |
Key Signaling Pathways
This compound's mechanism of action involves the modulation of critical signaling pathways implicated in the pathogenesis of autoimmune diabetes.
IL-12/STAT4 Signaling Pathway
The Interleukin-12 (IL-12) signaling pathway plays a pivotal role in the differentiation of naive T-helper cells into pro-inflammatory Th1 cells. This process is mediated by the Signal Transducer and Activator of Transcription 4 (STAT4). LSF has been shown to inhibit the activation of STAT4, thereby disrupting the Th1 differentiation cascade.
References
- 1. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Prevention of experimental allergic encephalomyelitis via inhibition of IL-12 signaling and IL-12-mediated Th1 differentiation: an effect of the novel anti-inflammatory drug lisofylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-Lisofylline in Cell Culture
(S)-Lisofylline (LSF) is a synthetic, small-molecule compound with potent anti-inflammatory and cytoprotective properties. As the biologically active enantiomer of Lisofylline, it has garnered significant interest in research for its potential therapeutic applications in conditions marked by inflammation and cellular stress, such as diabetes and autoimmune disorders.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in various cell culture-based assays.
Mechanism of Action
This compound exerts its effects through a multi-faceted mechanism of action. It is known to inhibit the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[1][3][4] A key aspect of its function is the modulation of intracellular signaling pathways, including the inhibition of STAT4 activation, which is crucial for T helper 1 (Th1) cell differentiation. Furthermore, LSF has been shown to protect cells from cytokine-induced damage by promoting mitochondrial metabolism and function. It also plays a role in reducing oxidative stress and lipid peroxidation.
Data Presentation: Efficacy of this compound in Various Cell Models
The following tables summarize the effective concentrations and observed effects of this compound in different in vitro systems.
Table 1: Effects of this compound on Pancreatic β-Cells
| Cell Line | Treatment Conditions | This compound Concentration | Observed Effects | Reference |
| INS-1 (rat insulinoma) | Co-treatment with IL-1β, TNF-α, and IFN-γ for 18 hours | 20 µM | Prevented cytokine-induced inhibition of insulin secretion. | |
| INS-1 (rat insulinoma) | Co-treatment with IL-1β, TNF-α, and IFN-γ for 18 hours | 20 µM | Prevented cytokine-induced reduction of mitochondrial (MTT) metabolism. | |
| INS-1 (rat insulinoma) | Co-treatment with IL-1β, TNF-α, and IFN-γ for 18 hours | 30 µM | Restored intracellular ATP concentrations to near-control levels. | |
| Rat Islets | Co-treatment with IL-1β (0.1 ng/mL) for 24 hours | 100 µM | Completely reversed the IL-1β-induced decrease in glucose-stimulated insulin secretion. | |
| Rat Islets | Co-treatment with IL-1β (0.1 ng/mL) for 48 hours | 400 µM | Maintained 50% of medium insulin content compared to control islets. |
Table 2: Anti-inflammatory Effects of this compound
| Cell Type | Stimulant | Treatment Duration | This compound Concentration | Observed Effects | Reference |
| Human Leucocytes | Lipopolysaccharide (LPS) | 48 hours | Not specified | Inhibited the production of TNF-α and IL-1β. | |
| Human Leucocytes | Haemophilus influenzae type b (Hib) | 48 hours | Not specified | Inhibited the production of TNF-α and IL-1β. | |
| Human Leucocytes | Streptococcus pneumoniae | 24 hours | Not specified | Stimulated the production of IL-10. | |
| Human Mesangial Cells | High Glucose (25 mM) | 7 days | Not specified | Decreased high glucose-induced fibronectin and TGF-β production to control levels. | |
| Human Mesangial Cells | Angiotensin II (10⁻⁷ M) | 4 hours | Not specified | Protected against Angiotensin II-induced expression of collagen type IV and laminin. |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Assessment of this compound's Protective Effect on Pancreatic β-Cells Against Cytokine-Induced Dysfunction
This protocol is adapted from studies on INS-1 cells and primary islets.
1. Cell Culture and Plating:
- Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.
- Seed the cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
2. Preparation of Reagents:
- Prepare a stock solution of this compound in a suitable solvent (e.g., PBS).
- Prepare a cytokine cocktail containing recombinant IL-1β, TNF-α, and IFN-γ at the desired final concentrations (e.g., IL-1β: 5 ng/mL, TNF-α: 10 ng/mL, IFN-γ: 100 ng/mL).
3. Treatment:
- Treat the cells with the cytokine cocktail in the presence or absence of various concentrations of this compound (e.g., 10-100 µM).
- Include control groups: untreated cells and cells treated with this compound alone.
- Incubate the cells for a specified period (e.g., 18-24 hours).
4. Assessment of Cell Viability and Metabolism (MTT Assay):
- Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
- Measure the absorbance at 570 nm using a microplate reader.
5. Measurement of Insulin Secretion (Glucose-Stimulated Insulin Secretion - GSIS Assay):
- After treatment, wash the cells with a glucose-free Krebs-Ringer bicarbonate buffer (KRBH).
- Pre-incubate the cells in low-glucose (e.g., 2.8 mM) KRBH for 1-2 hours.
- Replace the buffer with low-glucose KRBH (basal secretion) and high-glucose (e.g., 16.7 mM) KRBH (stimulated secretion) and incubate for 1-2 hours.
- Collect the supernatant and measure insulin concentration using an ELISA or RIA kit.
Protocol 2: Evaluation of the Anti-inflammatory Effects of this compound on Cytokine Production
This protocol is a general guideline based on studies with human leucocytes.
1. Isolation and Culture of Human Leucocytes:
- Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend the cells in a suitable culture medium (e.g., RPMI-1640 with 10% FBS).
2. Stimulation and Treatment:
- Plate the cells in a 24-well or 48-well plate.
- Pre-treat the cells with various concentrations of this compound for 1-2 hours.
- Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or heat-killed bacteria.
- Include appropriate controls (unstimulated cells, stimulated cells without LSF).
- Incubate for a designated time period (e.g., 24 or 48 hours).
3. Measurement of Cytokine Levels:
- Collect the cell culture supernatants.
- Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using specific ELISA kits.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's inhibitory effects on key inflammatory pathways.
Caption: A generalized workflow for in vitro studies using this compound.
References
Dissolving and Preparing (S)-Lisofylline for In Vivo Studies: Application Notes and Protocols
(S)-Lisofylline, an enantiomer of a metabolite of pentoxifylline, is a promising anti-inflammatory agent with potential therapeutic applications in autoimmune disorders such as type 1 diabetes. [1][2][3] Proper dissolution and preparation of this compound are critical for ensuring accurate and reproducible results in in vivo studies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on how to effectively prepare this compound for animal studies.
Data Presentation: Solubility and Dosage
Successful in vivo experiments begin with the correct preparation of the therapeutic agent. The following tables summarize the key quantitative data for the dissolution and administration of Lisofylline. Note that specific solubility data for the (S)-enantiomer is not widely available; therefore, the data for the racemate ((±)-Lisofylline) and the (R)-enantiomer are provided as a reference. Researchers should perform their own solubility tests to confirm the optimal solvent for their specific batch of this compound.
| Compound | Solvent | Solubility | Source |
| (±)-Lisofylline | Ethanol | ≤2 mg/mL | [4] |
| DMSO | 10 mg/mL | [4] | |
| Dimethyl formamide | 10 mg/mL | ||
| (R)-Lisofylline | DMF | 15 mg/mL | |
| DMSO | 20 mg/mL | ||
| Ethanol | 25 mg/mL | ||
| PBS (pH 7.2) | 25 mg/mL |
Table 1: Solubility of Lisofylline Enantiomers. This table provides the reported solubility of (±)-Lisofylline and (R)-Lisofylline in various solvents. This information can be used as a starting point for the dissolution of this compound.
| Animal Model | Route of Administration | Dosage | Study Context | Source |
| Rats | Intravenous, Oral, Subcutaneous | Not specified | Pharmacokinetic studies | |
| Rats | Not specified | 25 mg/kg body weight, twice daily | Diabetes study | |
| Mice | Daily treatment | Not specified | Diabetes prevention |
Table 2: Examples of Lisofylline Dosage in In Vivo Studies. This table outlines dosages and administration routes of Lisofylline used in previous animal studies. These examples can serve as a guide for designing new in vivo experiments.
Experimental Protocols
This section provides detailed protocols for the preparation of this compound for in vivo administration.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be diluted to the final working concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10-20 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for Injection
This protocol details the dilution of the stock solution to the final working concentration for administration to animals.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free vehicle (e.g., saline, corn oil)
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration and total volume of the working solution.
-
In a sterile tube, add the required volume of the vehicle (e.g., PBS or saline).
-
Add the calculated volume of the this compound stock solution to the vehicle.
-
Mix thoroughly by gentle inversion or vortexing.
-
For some administration routes (e.g., intravenous), it may be necessary to further dilute the solution to a lower concentration of the organic solvent. For example, a formulation of DMSO and corn oil (10:90) can be used for subcutaneous injections.
-
The final working solution should be clear and free of precipitation. If precipitation occurs, reformulation with a different vehicle or a lower concentration may be necessary.
-
Use the freshly prepared working solution for in vivo administration.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the known signaling pathway of Lisofylline.
Caption: Experimental workflow for preparing this compound.
Caption: this compound signaling pathway.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the dissolution and preparation of this compound for in vivo research. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes. As with any compound, it is recommended that researchers perform small-scale solubility and stability tests before preparing large batches for extensive in vivo studies. The anti-inflammatory properties of Lisofylline, which include the inhibition of pro-inflammatory cytokine signaling and phosphatidic acid generation, make it a compound of significant interest for further investigation.
References
Application Notes and Protocols: Determination of Optimal Dosage of (S)-Lisofylline for Murine Sepsis Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a detailed framework and experimental protocols for determining the optimal dosage of (S)-Lisofylline in mouse models of sepsis. As of the date of this document, a definitive optimal dosage has not been established in publicly available literature. The protocols described herein are based on established methodologies for sepsis modeling and dose-finding studies and should be adapted and optimized by researchers based on their specific experimental context and in adherence with institutional animal care and use guidelines.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology involves a complex interplay of pro-inflammatory and anti-inflammatory pathways, leading to widespread cellular and organ damage. This compound, the (S)-enantiomer of Lisofylline, is an anti-inflammatory compound that has shown therapeutic potential in various inflammatory conditions. Its proposed mechanism of action involves the inhibition of phosphatidic acid generation and the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
These application notes provide a comprehensive guide for researchers to systematically determine the optimal dosage of this compound in two standard murine models of sepsis: Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) induced endotoxemia.
Mechanism of Action of Lisofylline in Sepsis
Lisofylline is thought to exert its anti-inflammatory effects by targeting key signaling pathways involved in the septic response. A simplified representation of its proposed mechanism is depicted below.
Caption: Proposed mechanism of this compound in modulating the septic inflammatory cascade.
Experimental Protocols for Optimal Dosage Determination
The determination of an optimal dosage requires a systematic approach involving dose-ranging studies and the evaluation of multiple endpoints. The following protocols for CLP and LPS models are designed to identify a dose of this compound that provides maximal therapeutic benefit with minimal toxicity.
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human abdominal sepsis.[1]
3.1.1. Experimental Workflow
Caption: Experimental workflow for determining the optimal dosage of this compound in a CLP mouse model.
3.1.2. Detailed Methodology
-
Animals: Male C57BL/6 mice, 8-10 weeks old, will be used. Animals should be acclimatized for at least one week before the experiment.
-
CLP Procedure:
-
Anesthetize the mouse (e.g., isoflurane).
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum 1 cm from the distal end with a 3-0 silk suture.
-
Puncture the cecum once with a 21-gauge needle.[2] The severity can be adjusted by altering the ligation length and needle gauge.[1]
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
Administer fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously).
-
-
Treatment Groups and Drug Administration:
-
Mice will be randomly assigned to treatment groups (n=10-15 per group for survival studies; n=6-8 for mechanistic studies).
-
This compound Dosing: Based on pharmacokinetic data from a study on the (R)-enantiomer, a starting dose range could be 1, 5, 10, 25, and 50 mg/kg.[3] this compound should be dissolved in a sterile vehicle (e.g., saline).
-
Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal (IP) injection 1-2 hours post-CLP.
-
-
Monitoring and Sample Collection:
-
Survival: Monitor survival at least twice daily for up to 10 days.
-
Blood Collection: Collect blood via tail vein or retro-orbital sinus at 6, 24, and 48 hours post-CLP for cytokine and organ damage marker analysis.
-
Tissue Collection: At the experimental endpoint (or a predetermined time like 48 hours), euthanize mice and harvest lungs, liver, and kidneys for histopathological analysis.
-
Lipopolysaccharide (LPS) Induced Endotoxemia Model
The LPS model induces a rapid and potent systemic inflammatory response, which is useful for studying the acute effects of anti-inflammatory agents.[1]
3.2.1. Experimental Workflow
References
- 1. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 3. Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (S)-Lisofylline in Biological Samples
Introduction
(S)-Lisofylline (LSF) is the (S)-enantiomer of a metabolite of pentoxifylline. It is an anti-inflammatory agent with potential therapeutic applications in conditions such as type 1 diabetes.[1] LSF modulates immune responses by inhibiting the generation of phosphatidic acid and interfering with pro-inflammatory cytokine signaling.[1][2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed application notes and protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary analytical methods have been established for the quantification of Lisofylline in biological samples: a chiral HPLC-UV method for the simultaneous determination of pentoxifylline and its metabolites, including this compound, and a more sensitive LC-MS/MS method for the quantification of pentoxifylline and lisofylline.
Quantitative Data Summary
The performance characteristics of the HPLC-UV and a general LC-MS/MS method are summarized below.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Analyte(s) | Pentoxifylline (PTX), (-)-(R)-M1, (+)-(S)-M1 (Lisofylline) | Pentoxifylline, Lisofylline |
| Biological Matrix | Rat Serum and Tissues | Plasma |
| Linearity Range | 0.01 - 100 µg/mL[4] | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | Not explicitly stated |
| Lower Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Accuracy | Not explicitly stated | Not explicitly stated |
| Precision | Not explicitly stated | Not explicitly stated |
| Recovery | Not explicitly stated | Not explicitly stated |
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects through multiple mechanisms. A key action is the inhibition of phosphatidic acid (PA) generation, which is a critical second messenger in inflammatory signaling cascades. Additionally, LSF has been shown to inhibit IL-12 signaling, a key pathway in the differentiation of T-helper 1 (Th1) cells, and to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in cellular energy homeostasis and has anti-inflammatory effects.
This compound Signaling Pathway
Experimental Protocols
The following sections provide detailed protocols for the quantification of this compound using HPLC-UV and an overview of an LC-MS/MS method.
General Experimental Workflow
The overall workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, detection, and data analysis.
General Analytical Workflow
Protocol 1: Chiral HPLC-UV Method
This protocol is adapted from a validated method for the simultaneous determination of pentoxifylline and its active metabolites in rat serum and tissues.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., temazepam)
-
Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Diethylamine
-
Hydrochloric acid (1 M)
-
Dichloromethane
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.2 mL of serum or 1 mL of tissue homogenate, add the internal standard.
-
Acidify the sample with 40 µL of 1 M HCl.
-
Add 5 mL of dichloromethane and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 15 minutes.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. HPLC-UV Conditions
-
Column: ChiralPak AD (250 mm x 4.6 mm i.d., 5 µm)
-
Mobile Phase: Hexane:2-Propanol (84:16, v/v) containing 0.01% diethylamine
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 274 nm
-
Injection Volume: 20 µL
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: LC-MS/MS Method
This protocol provides a general framework based on a published method for the analysis of pentoxifylline and lisofylline in plasma.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., 3-isobutyl-1-methylxanthine)
-
Dichloromethane
-
Acetonitrile (HPLC grade)
-
Formic acid
2. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add the internal standard.
-
Add dichloromethane as the extraction solvent.
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
3. LC-MS/MS Conditions
-
Column: A reverse-phase C8 column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transition: Multiple reaction monitoring (MRM) for Lisofylline (e.g., m/z 281.2 -> 181.1).
4. Data Analysis
-
Similar to the HPLC-UV method, use a calibration curve based on the peak area ratios of the analyte to the internal standard to quantify this compound in the samples.
Conclusion
The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound in biological samples. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the development of this compound as a therapeutic agent. For regulated bioanalysis, full method validation according to regulatory guidelines is required.
References
- 1. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perioperative Treatment With Phosphatidic Acid Inhibitor (Lisofylline) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective downregulation of neutrophils by a phosphatidic acid generation inhibitor in a porcine sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a high-performance liquid chromatography method for pharmacokinetic evaluation of pentoxifylline and lisofylline in rat serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (S)-Lisofylline Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Lisofylline is the biologically active enantiomer of lisofylline, a synthetic methylxanthine derivative with demonstrated anti-inflammatory properties.[1][2] It is a metabolite of pentoxifylline, a known phosphodiesterase (PDE) inhibitor.[2][3] this compound has shown potential in preclinical models for the treatment of conditions involving inflammation, such as type 1 diabetes, by protecting pancreatic β-cells from cytokine-induced damage.[4] Its mechanism of action is multifaceted and includes the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-12 (IL-12). Furthermore, evidence suggests that this compound may modulate cellular signaling pathways by inhibiting the generation of phosphatidic acid and the activation of STAT4.
These application notes provide a detailed framework for an in vitro assay to characterize the efficacy of this compound. The described protocols will enable researchers to assess its anti-inflammatory effects on a cellular level, investigate its potential mechanism of action through phosphodiesterase inhibition, and evaluate its impact on key signaling molecules. The human monocytic cell line, THP-1, is utilized as a model system, as it can be differentiated into macrophage-like cells that produce inflammatory cytokines in response to stimuli like bacterial lipopolysaccharide (LPS).
Data Presentation
All quantitative data should be summarized in clearly structured tables for straightforward comparison of results.
Table 1: Effect of this compound on LPS-Induced Cytokine Production in THP-1 Cells
| This compound (µM) | TNF-α (pg/mL) ± SD | % Inhibition of TNF-α | IL-1β (pg/mL) ± SD | % Inhibition of IL-1β |
| 0 (LPS only) | 0 | 0 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Untreated Control | N/A | N/A |
Table 2: Effect of this compound on Phosphodiesterase (PDE) Activity
| This compound (µM) | PDE Activity (RFU) ± SD | % Inhibition of PDE Activity |
| 0 (Enzyme only) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., IBMX) |
Table 3: Effect of this compound on Cell Viability (MTT Assay)
| This compound (µM) | Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Doxorubicin) |
Table 4: Effect of this compound on STAT4 Phosphorylation
| Treatment | p-STAT4 (Tyr693) Signal (RFU) ± SD | % Inhibition of p-STAT4 |
| Untreated Control | N/A | |
| IL-12 Stimulation | 0 | |
| IL-12 + this compound (10 µM) | ||
| IL-12 + this compound (50 µM) | ||
| IL-12 + this compound (100 µM) |
Table 5: Effect of this compound on Phosphatidic Acid Generation
| Treatment | Phosphatidic Acid (nmol) ± SD | % Inhibition of PA Generation |
| Untreated Control | N/A | |
| LPS Stimulation | 0 | |
| LPS + this compound (10 µM) | ||
| LPS + this compound (50 µM) | ||
| LPS + this compound (100 µM) |
Experimental Protocols
Cell Culture and Differentiation of THP-1 Cells
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well and 96-well cell culture plates
Protocol:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in culture plates at a density of 1 x 10^6 cells/mL.
-
Add PMA to the culture medium to a final concentration of 50-100 ng/mL.
-
Incubate the cells with PMA for 24-48 hours. Differentiated cells will become adherent.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, PMA-free medium.
-
Allow the cells to rest for 24 hours before proceeding with experiments.
In Vitro Model of Inflammation and this compound Treatment
Materials:
-
Differentiated THP-1 cells in a 96-well plate
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound stock solution (in DMSO or PBS)
-
Cell culture medium
Protocol:
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. A vehicle control (DMSO or PBS) should be prepared at the same dilution as the highest concentration of this compound.
-
Remove the medium from the rested, differentiated THP-1 cells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Prepare a working solution of LPS in cell culture medium.
-
Add a specific volume of the LPS solution to the wells to achieve a final concentration of 1 µg/mL. For the untreated control wells, add the same volume of medium without LPS.
-
Incubate the plate for 4-24 hours at 37°C to stimulate cytokine production. The optimal incubation time may need to be determined empirically.
Measurement of TNF-α and IL-1β Production by ELISA
Materials:
-
Human TNF-α ELISA Kit
-
Human IL-1β ELISA Kit
-
Cell culture supernatants from the inflammation model
-
Microplate reader
Protocol:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the cell culture supernatants without disturbing the cell layer.
-
Perform the TNF-α and IL-1β ELISA assays according to the manufacturer's instructions provided with the kits.
-
Briefly, this will involve adding the supernatants and standards to antibody-pre-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentrations of TNF-α and IL-1β in the samples by comparing their absorbance to the standard curve.
-
Calculate the percentage inhibition of each cytokine by this compound relative to the LPS-only treated cells.
Phosphodiesterase (PDE) Activity Assay
Materials:
-
Phosphodiesterase Assay Kit (e.g., PDE-Glo™ Phosphodiesterase Assay)
-
This compound
-
Purified phosphodiesterase enzyme (e.g., PDE4)
-
Assay buffer
-
Luminometer or fluorometer
Protocol:
-
Perform the PDE activity assay according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a suitable microplate, add the purified PDE enzyme, the assay substrate (cAMP or cGMP), and the different concentrations of this compound or a known PDE inhibitor (e.g., IBMX) as a positive control.
-
Incubate the reaction for the time specified in the kit protocol.
-
Add the detection reagents to stop the reaction and generate a luminescent or fluorescent signal.
-
Measure the signal using a luminometer or fluorometer.
-
The signal will be inversely proportional to the PDE activity. Calculate the percentage inhibition of PDE activity by this compound.
Cell Viability Assay (MTT Assay)
Materials:
-
Differentiated THP-1 cells in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Culture and differentiate THP-1 cells in a 96-well plate as described in Protocol 1.
-
Treat the cells with the same concentrations of this compound as used in the inflammation assay for the same duration (e.g., 24 hours).
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
STAT4 Phosphorylation Assay
Materials:
-
THP-1 cells
-
Recombinant human IL-12
-
This compound
-
Phospho-STAT4 (Tyr693) assay kit (e.g., AlphaLISA SureFire Ultra or MSD)
-
Lysis buffer
-
Microplate reader compatible with the assay format
Protocol:
-
Culture THP-1 cells in a suitable format (e.g., 96-well plate).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an optimal concentration of IL-12 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT4 phosphorylation.
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Perform the phospho-STAT4 assay according to the manufacturer's instructions. This will typically involve the addition of specific antibodies and detection reagents.
-
Measure the signal (e.g., fluorescence or electrochemiluminescence) using a compatible microplate reader.
-
Determine the effect of this compound on IL-12-induced STAT4 phosphorylation.
Phosphatidic Acid Generation Assay
Materials:
-
Differentiated THP-1 cells
-
LPS
-
This compound
-
Phosphatidic Acid Assay Kit (Fluorometric)
-
Lipid extraction reagents (e.g., chloroform, methanol)
-
Fluorometric microplate reader
Protocol:
-
Culture and differentiate THP-1 cells in a suitable format (e.g., 6-well plate).
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for an appropriate time to induce phosphatidic acid generation (e.g., 30-60 minutes).
-
Following stimulation, perform lipid extraction from the cells according to the assay kit's protocol, which typically involves the use of chloroform and methanol.
-
Dry the lipid extract and resuspend it in the assay buffer.
-
Perform the phosphatidic acid assay according to the manufacturer's instructions. This enzymatic assay will generate a fluorescent product.
-
Measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths.
-
Quantify the amount of phosphatidic acid and determine the inhibitory effect of this compound.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for Studying Beta-Cell Protection by (S)-Lisofylline in Diabetes Models
Introduction
Inflammation is a critical factor in the pathophysiology of both type 1 and type 2 diabetes, contributing to pancreatic beta-cell dysfunction and death.[1][2] Proinflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ), are key mediators of this inflammatory damage.[1][3] (S)-Lisofylline (LSF), a synthetic modified methylxanthine, has emerged as a promising agent for protecting beta-cells from this inflammatory onslaught.[4] LSF is an anti-inflammatory compound that has been shown to inhibit the production and action of proinflammatory cytokines, thereby preserving beta-cell function and preventing the onset of autoimmune diabetes in preclinical models.
The protective effects of LSF are attributed to several mechanisms, including the inhibition of IL-12 signaling and STAT4 activation, which are crucial for the differentiation of Th1 cells involved in autoimmune responses. Furthermore, LSF promotes mitochondrial metabolism in beta-cells, enhancing their viability and insulin secretory capacity in the face of inflammatory stress. These properties make this compound a valuable tool for researchers studying beta-cell biology and developing novel therapeutic strategies for diabetes.
These application notes provide an overview of the use of this compound in diabetes research, along with detailed protocols for in vivo and in vitro studies to assess its beta-cell protective effects.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on beta-cell protection in diabetes models.
Table 1: In Vivo Efficacy of this compound in a Multiple Low-Dose Streptozotocin (MLDS) Mouse Model of Type 1 Diabetes
| Parameter | Control Group (STZ only) | LSF-Treated Group (STZ + LSF) | Reference |
| Diabetes Incidence | 91.6% | 25% | |
| Serum IFN-γ | Markedly elevated | Suppressed | |
| Serum TNF-α | Markedly elevated | Suppressed | |
| Macrophage Infiltration in Islets | Significant infiltration | Inhibited | |
| Islet Insulin Secretion | Impaired | Restored | |
| Beta-Cell Apoptosis | Increased | Reduced |
Table 2: In Vitro Effects of this compound on INS-1 Beta-Cell Line Exposed to Proinflammatory Cytokines (IL-1β, TNF-α, IFN-γ)
| Parameter | Control | Cytokine-Treated | Cytokine + LSF-Treated | Reference |
| Basal Insulin Secretion (ng/ml/h) | 10.0 ± 0.46 | 7.8 ± 0.30 | Restored to control levels | |
| Glucose-Stimulated Insulin Secretion (ng/ml/h) | 17.4 ± 1.86 | 11.6 ± 0.86 | Restored to control levels | |
| Cell Viability (Nuclear DNA Breakage) | 1-2% | >40% | Restored to control levels | |
| Mitochondrial Metabolism (MTT Assay) | Normal | Reduced | Restored to control levels | |
| Mitochondrial Membrane Potential | Normal | Reduced | Restored to control levels |
Table 3: In Vitro Effects of this compound on Cultured Rat Islets Exposed to IL-1β
| Parameter | Control | IL-1β-Treated | IL-1β + LSF-Treated | Reference |
| Glucose-Stimulated Insulin Secretion | Normal | 44% decrease | Completely reversed | |
| Medium Insulin Content (at 48h) | Normal | 86% decrease | Maintained at 50% of control |
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes in Mice using Multiple Low-Dose Streptozotocin (MLDS) and this compound Treatment
This protocol is adapted from methodologies used to create animal models for type 1 diabetes.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Sodium citrate buffer (0.1 M, pH 4.5), sterile
-
This compound
-
Vehicle for LSF (e.g., sterile saline)
-
Blood glucose monitoring system
-
Insulin syringes (28G or smaller)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into experimental groups (e.g., Control, STZ + Vehicle, STZ + LSF).
-
For the LSF-treated group, begin daily intraperitoneal (IP) injections of this compound (dose to be optimized, e.g., 25 mg/kg body weight) five days prior to the first STZ injection and continue for the duration of the study. Administer the vehicle to the control and STZ-only groups on the same schedule.
-
To induce diabetes, prepare a fresh solution of STZ in cold sodium citrate buffer (pH 4.5) immediately before use. A common dosage is 40 mg/kg body weight.
-
Administer STZ via IP injection to the STZ and STZ + LSF groups for five consecutive days.
-
Monitor blood glucose levels from tail vein blood starting 72 hours after the final STZ injection and then weekly. Mice with blood glucose levels ≥ 250 mg/dL (or 16.7 mmol/L) on two consecutive measurements are considered diabetic.
-
At the end of the study, collect blood for cytokine analysis and harvest pancreata for histological examination (e.g., H&E staining for insulitis, immunohistochemistry for insulin and immune cell markers) and islet isolation for functional studies.
Protocol 2: Isolation and Culture of Mouse Pancreatic Islets
This protocol is based on established methods for islet isolation.
Materials:
-
Collagenase P solution (e.g., 1 mg/mL in HBSS)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Histopaque-1077 or other density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (30G)
Procedure:
-
Euthanize the mouse using a humane, approved method.
-
Expose the abdominal cavity and locate the common bile duct.
-
Clamp the common bile duct near the liver and inject 2-3 mL of cold collagenase P solution into the duct to inflate the pancreas.
-
Excise the inflated pancreas and place it in a conical tube on ice.
-
Incubate the pancreas in a 37°C water bath for 10-15 minutes to allow for digestion.
-
Stop the digestion by adding cold HBSS and gently shake the tube to release the islets.
-
Wash the digested tissue several times with cold HBSS by centrifugation and resuspension.
-
Purify the islets from the exocrine tissue using a density gradient (e.g., Histopaque-1077). Layer the cell suspension on top of the gradient and centrifuge. Islets will be found at the interface.
-
Collect the islets, wash them with HBSS, and culture them in RPMI-1640 medium in a 37°C, 5% CO2 incubator. Allow islets to recover for at least 1-2 hours before experimental treatment.
Protocol 3: In Vitro Beta-Cell Protection Assay
This protocol details the treatment of isolated islets or beta-cell lines with proinflammatory cytokines and this compound.
Materials:
-
Isolated pancreatic islets (from Protocol 2) or a beta-cell line (e.g., INS-1)
-
Culture medium (as described in Protocol 2)
-
Proinflammatory cytokine cocktail (e.g., recombinant IL-1β, TNF-α, IFN-γ)
-
This compound solution
-
Reagents for assessing cell viability (e.g., TUNEL assay kit for apoptosis)
-
Reagents for Glucose-Stimulated Insulin Secretion (GSIS) assay (see below)
Procedure:
-
Plate the islets or beta-cells in appropriate culture dishes.
-
Divide the plates into experimental groups (e.g., Control, Cytokines only, Cytokines + LSF, LSF only).
-
Pre-incubate the designated groups with this compound (e.g., 20 µM) for a specified period (e.g., 1-2 hours) before adding the cytokines.
-
Add the proinflammatory cytokine cocktail to the appropriate wells. The concentrations should be optimized based on the cell type and desired effect.
-
Incubate the cells for 18-24 hours.
-
After incubation, assess beta-cell viability using methods such as the TUNEL assay for DNA fragmentation (apoptosis) or a LIVE/DEAD viability/cytotoxicity assay.
-
Perform a Glucose-Stimulated Insulin Secretion (GSIS) assay to evaluate beta-cell function.
Protocol 4: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
Insulin ELISA kit
Procedure:
-
After the treatment period (Protocol 3), wash the islets/cells twice with KRB buffer containing low glucose.
-
Pre-incubate the cells in low-glucose KRB buffer for 1 hour at 37°C.
-
Collect the supernatant (this represents basal insulin secretion).
-
Add high-glucose KRB buffer and incubate for 1 hour at 37°C.
-
Collect the supernatant (this represents stimulated insulin secretion).
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
The results can be expressed as the amount of insulin secreted or as a stimulation index (stimulated insulin / basal insulin).
Visualizations
Caption: Proposed signaling pathway of this compound in beta-cell protection.
Caption: Experimental workflow for the in vivo mouse study.
Caption: Experimental workflow for in vitro beta-cell protection assays.
References
- 1. oatext.com [oatext.com]
- 2. oatext.com [oatext.com]
- 3. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Lisofylline in Rat Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Lisofylline, the biologically active enantiomer of lisofylline, is a novel anti-inflammatory agent with potential therapeutic applications in various inflammatory conditions. It functions by modulating immune responses, primarily through the inhibition of pro-inflammatory cytokine production and their signaling pathways. These application notes provide detailed protocols for administering this compound in two common rat models of acute inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation. The provided methodologies are based on established experimental models and available data on lisofylline and other anti-inflammatory agents.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach. It has been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). The downstream effects of this cytokine inhibition are mediated through the modulation of intracellular signaling cascades, notably the p38 mitogen-activated protein kinase (MAPK) and the IL-12/STAT4 pathways. By interfering with these pathways, this compound can effectively dampen the inflammatory response at a molecular level.
Data Presentation
The following tables summarize expected quantitative outcomes based on studies of anti-inflammatory compounds in the described rat models. These tables are intended to serve as a reference for expected efficacy.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume Increase (mL) at 3 hours post-carrageenan | Percentage Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | Subcutaneous | 1.2 ± 0.15 | 0 |
| This compound | 25 | Subcutaneous | 0.6 ± 0.10 | 50 |
| Positive Control (Diclofenac) | 10 | Intraperitoneal | 0.5 ± 0.08 | 58 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Inflammation in Rats
| Treatment Group | Dose (mg/kg) | Time post-LPS (hours) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control (Saline) | - | 4 | 2500 ± 300 | 1800 ± 250 |
| This compound | 25 | 4 | 1300 ± 200 | 950 ± 150 |
| Positive Control (Dexamethasone) | 1 | Intraperitoneal | 800 ± 100 | 600 ± 90 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of acute anti-inflammatory agents.
Materials:
-
This compound
-
Sterile 0.9% saline solution
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Plethysmometer
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into three groups: Vehicle Control, this compound treated, and Positive Control (e.g., Diclofenac).
-
Preparation of this compound: this compound is water-soluble. Prepare a fresh solution of this compound in sterile 0.9% saline on the day of the experiment. A recommended dose, adapted from a streptozotocin-induced diabetic rat model with an inflammatory component, is 25 mg/kg.[1]
-
Drug Administration:
-
Administer the prepared this compound solution (25 mg/kg) via subcutaneous injection 30 minutes before the carrageenan injection.
-
Administer the vehicle (sterile saline) to the control group.
-
Administer the positive control drug (e.g., Diclofenac, 10 mg/kg, i.p.) to the respective group.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer. The peak edema is typically observed around 3-5 hours.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal by subtracting the initial paw volume from the post-injection measurements.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(Control Mean Paw Volume Increase - Treated Mean Paw Volume Increase) / Control Mean Paw Volume Increase] x 100
-
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rats
This model is used to evaluate the effects of anti-inflammatory agents on systemic inflammatory responses, particularly cytokine production.
Materials:
-
This compound
-
Sterile 0.9% saline solution
-
Lipopolysaccharide (LPS) from E. coli
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
ELISA kits for rat TNF-α and IL-6
-
Blood collection tubes (with anticoagulant)
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping: Follow the same procedures as in Protocol 1.
-
Preparation of this compound: Prepare a fresh solution of this compound in sterile 0.9% saline at a concentration to deliver a 25 mg/kg dose.[1]
-
Drug Administration:
-
Administer the prepared this compound solution (25 mg/kg) via subcutaneous injection 30 minutes before the LPS injection.
-
Administer the vehicle (sterile saline) to the control group.
-
Administer a positive control if desired (e.g., Dexamethasone, 1 mg/kg, i.p.).
-
-
Induction of Inflammation:
-
Inject LPS (e.g., 1 mg/kg) intraperitoneally into each rat.
-
-
Blood Collection:
-
At a predetermined time point (e.g., 4 hours) after LPS injection, collect blood samples from the rats via a suitable method (e.g., cardiac puncture under anesthesia).
-
Collect blood into tubes containing an anticoagulant and centrifuge to obtain plasma.
-
-
Cytokine Analysis:
-
Measure the concentrations of TNF-α and IL-6 in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the mean cytokine concentrations between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Experimental Workflow for Carrageenan-Induced Paw Edema Model.
Experimental Workflow for LPS-Induced Systemic Inflammation Model.
This compound's Inhibition of Pro-inflammatory Signaling Pathways.
References
Application Note: Chiral HPLC Method for the Determination of (S)-Lisofylline
Abstract
This application note describes a sensitive and specific high-performance liquid chromatography (HPLC) method for the chiral separation and quantitative analysis of (S)-Lisofylline. This compound, the (+)-(S)-enantiomer of the metabolite M1 of Pentoxifylline, is of significant interest in pharmaceutical research. This method is adapted from a validated assay for the simultaneous determination of Pentoxifylline and its (-)-(R)-M1 metabolite (lisofylline)[1][2]. The methodology utilizes a normal-phase chiral stationary phase to achieve effective separation of the (S) and (R) enantiomers of Lisofylline, making it suitable for pharmacokinetic studies, formulation analysis, and quality control applications.
Introduction
Lisofylline is a biologically active metabolite of Pentoxifylline, a methylxanthine derivative used as a hemorheologic agent. The biotransformation of Pentoxifylline to its primary active metabolite (M1) is highly stereoselective, predominantly forming the (+)-(S)-M1 enantiomer[1]. Given the potential for enantiomers to exhibit different pharmacological and toxicological profiles, the development of reliable chiral separation methods is crucial for drug development and clinical research[3][4]. This document provides a detailed protocol for the chiral HPLC analysis of this compound, including instrumentation, chromatographic conditions, sample preparation, and method validation parameters based on a previously established method.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV-visible detector. The key components and parameters are summarized in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | ThermoSeparation Products HPLC system or equivalent |
| Detector | Variable wavelength UV-visible spectrophotometric detector |
| Column | ChiralPak AD (250 mm x 4.6 mm i.d., 5 µm) |
| Mobile Phase | Hexane : 2-Propanol (84:16, v/v) containing 0.01% Diethylamine |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 50 µL |
| Detection Wavelength | 275 nm |
| Column Temperature | Ambient |
| Integrator | SP 4400 ChromJet integrator or equivalent |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.01 µg/mL to 100 µg/mL.
Sample Preparation (from Serum/Tissue)
This protocol is adapted from a method for extracting Lisofylline from biological matrices.
-
Sample Spiking: To 0.5 mL of the serum or tissue homogenate sample, add a known concentration of an appropriate internal standard.
-
Acidification: Acidify the sample by adding 0.1 mL of 0.1 M Hydrochloric acid.
-
Liquid-Liquid Extraction:
-
Add 3 mL of a Dichloromethane:Chloroform (50:50, v/v) mixture.
-
Vortex for 20 minutes to ensure thorough mixing.
-
Centrifuge at 2000 g for 15 minutes to separate the organic and aqueous phases.
-
-
Evaporation: Carefully transfer 2 mL of the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a 50 µL aliquot of the reconstituted sample into the HPLC system.
Method Validation Summary
The original method was validated according to Good Laboratory Practice (GLP) procedures for the simultaneous determination of Pentoxifylline and (-)-(R)-M1. The validation parameters are summarized in Table 2 and are expected to be comparable for this compound.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.01 to 100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL |
| Specificity | The method demonstrated good separation between the enantiomers, with an area ratio of 0.998 ± 0.08 for a racemic mixture. |
| Accuracy & Precision | To be determined specifically for this compound, but the original method demonstrated acceptable accuracy and precision. |
| Recovery | To be determined specifically for this compound, but the original method showed good recovery from biological matrices. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound from sample preparation to data analysis.
Caption: Workflow for this compound HPLC analysis.
Logical Relationship of Method Components
This diagram shows the relationship between the key components of the analytical method.
Caption: Key components of the HPLC method.
Conclusion
The described HPLC method provides a robust and reliable approach for the chiral separation and quantification of this compound. The use of a ChiralPak AD column with a normal-phase mobile phase allows for excellent resolution of the Lisofylline enantiomers. The detailed protocols for sample preparation and analysis, along with the summarized validation parameters, make this method readily applicable for researchers, scientists, and drug development professionals working with this compound. Further validation specific to this compound is recommended to ensure compliance with regulatory guidelines for new applications.
References
Application Notes: (S)-Lisofylline in Acute Lung Injury (ALI) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Lisofylline (LSF), chemically known as 1-(5R-hydroxyhexyl)-3,7-dimethylxanthine, is an anti-inflammatory small molecule investigated for its therapeutic potential in various inflammatory and autoimmune conditions.[1][2][3] In the context of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), LSF has demonstrated significant protective effects in preclinical models.[4][5] Its mechanism of action involves the suppression of pro-inflammatory cytokine expression, inhibition of lipid peroxidation, and modulation of key intracellular signaling pathways. In animal models of ALI induced by sepsis, hyperoxia, or ischemia-reperfusion, LSF treatment has been shown to reduce the severity of lung injury and improve survival.
However, it is crucial for researchers to note that despite promising preclinical data, a large multicenter clinical trial of lisofylline in patients with established ALI/ARDS was terminated early for futility, as it showed no beneficial effects on mortality or other clinical outcomes. This discrepancy highlights the translational gap and underscores the value of LSF primarily as a research tool to investigate the specific pathological mechanisms it targets, such as oxidative stress and cAMP response element-binding protein (CREB) activation, in the pathophysiology of ALI.
Mechanism of Action in Acute Lung Injury
This compound exerts its protective effects in ALI through multiple mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: LSF significantly decreases the expression and release of key cytokines implicated in the inflammatory cascade of ALI, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).
-
Reduction of Oxidative Stress: The compound reduces lipid peroxidation and decreases the circulating levels of oxidized free fatty acids, which are known to contribute to membrane damage and inflammation in the lungs.
-
Modulation of Transcription Factor Activation: In hyperoxia-induced lung injury models, LSF was found to specifically reduce the activation of the cAMP response element-binding protein (CREB), a key transcriptional regulator of inflammation, without affecting NF-κB activation.
-
Inhibition of Phosphatidic Acid Generation: LSF is an inhibitor of de novo phosphatidic acid (PA) generation, an important secondary messenger in inflammatory signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies on this compound in ALI models.
Table 1: Summary of In Vivo Studies
| Model Type | Species | This compound Dosage | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Hyperoxia-Induced ALI | Mouse | Not specified in abstract | Reduced lung wet-to-dry weight ratios; Decreased lung TNF-α, IL-1β, and IL-6 levels; Reduced serum oxidized free fatty acids. | |
| Sepsis-Induced ALI | Pig (Hanford minipig) | 25 mg/kg bolus, then 10 mg/kg/h infusion | Attenuated pulmonary hypertension and hypoxemia; Reduced lung myeloperoxidase (MPO) activity and thiobarbituric acid-reactive material (TBARM). |
| Endotoxemia | Mouse | Not specified in abstract | Improves survival even when administered 4 hours after endotoxin challenge. | |
Table 2: Summary of In Vitro Studies
| Cell Type | Stimulus | This compound Concentration | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Peripheral Blood Mononuclear Cells | Lipopolysaccharide (LPS) | 100 µM | Decreased the release of TNF-α, IL-1β, and IL-6. |
| Neutrophils | IL-8 | Not specified in abstract | Reduces lung free fatty acid ratios. | |
Experimental Protocols
The following are detailed protocols derived from methodologies reported in the literature for studying the effects of this compound in ALI.
Protocol 1: Hyperoxia-Induced Acute Lung Injury in Mice
This protocol is based on murine models used to examine the effects of LSF on oxidative lung damage.
1. Materials and Reagents:
-
This compound (LSF)
-
Sterile saline or appropriate vehicle
-
Airtight polypropylene chamber with oxygen monitoring and delivery system
-
Surgical tools for dissection
-
Reagents for ELISA (TNF-α, IL-1β, IL-6), protein assays, and Western blotting (anti-pCREB, anti-CREB).
2. Animal Model and LSF Administration:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
Randomly assign animals to control, hyperoxia, and hyperoxia + LSF treatment groups.
-
Administer LSF or vehicle via a suitable route (e.g., intraperitoneal injection) at a pre-determined dose and schedule before and/or during hyperoxia exposure.
-
Place the hyperoxia groups into a chamber and maintain oxygen concentration at >95% for a specified duration (e.g., 48-72 hours). Control animals are kept in room air.
-
Monitor animals regularly for signs of distress and record survival.
3. Sample Collection and Processing:
-
At the end of the exposure period, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of oxidized free fatty acids.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid for cell counts and cytokine analysis.
-
Excise the lungs. Use one lung for determining the lung wet-to-dry weight ratio as an index of pulmonary edema.
-
Snap-freeze the other lung in liquid nitrogen and store it at -80°C for subsequent protein or RNA extraction.
4. Endpoint Analysis:
-
Lung Edema: Calculate the wet-to-dry weight ratio by weighing a lung lobe before and after drying in an oven at 60°C for 72 hours.
-
Inflammatory Cytokines: Homogenize lung tissue and measure TNF-α, IL-1β, and IL-6 concentrations using commercially available ELISA kits.
-
Transcription Factor Activation: Prepare nuclear extracts from lung tissue. Analyze the activation of CREB and NF-κB using Western blot for phosphorylated and total protein levels.
-
Histology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, septal edema, and overall lung architecture.
Protocol 2: Sepsis-Induced Acute Lung Injury in Swine
This protocol is adapted from a study using a porcine model of sepsis-induced ALI.
1. Materials and Reagents:
-
This compound for intravenous infusion
-
Live Pseudomonas aeruginosa culture
-
Anesthetic and surgical supplies for catheterization
-
Physiological monitoring equipment (hemodynamics, blood gases)
-
Reagents for Myeloperoxidase (MPO) assay, TBARM assay, and albumin measurement.
2. Animal Preparation and Sepsis Induction:
-
Use juvenile minipigs (e.g., Hanford, 18-25 kg).
-
Anesthetize, intubate, and mechanically ventilate the animals.
-
Surgically place catheters for drug infusion, blood sampling, and hemodynamic monitoring.
-
After a stabilization period, begin a continuous intravenous infusion of live P. aeruginosa (e.g., 1 x 10^6 CFU/kg/min) for a set duration (e.g., 2 hours) to induce sepsis.
3. LSF Administration and Monitoring:
-
Divide animals into groups: Saline control, Sepsis control, and Sepsis + LSF. LSF treatment can be initiated at different time points relative to the start of bacterial infusion (e.g., 30 min prior, 1h post, 2h post).
-
Administer LSF as an initial intravenous bolus (e.g., 25 mg/kg) followed by a continuous infusion (e.g., 10 mg/kg/h) for the duration of the experiment (e.g., 6 hours).
-
Continuously monitor hemodynamics (mean arterial pressure, pulmonary arterial pressure) and collect arterial blood samples periodically to measure PaO2 and neutrophil counts.
4. Sample Collection and Analysis:
-
At the end of the experiment (e.g., 6 hours), euthanize the animal.
-
Collect lung tissue samples.
-
Lung Water and Permeability: Measure the lung wet-to-dry weight ratio and the tissue albumin index (TAI) to assess edema and vascular permeability.
-
Neutrophil Infiltration: Measure myeloperoxidase (MPO) activity in lung homogenates as an index of neutrophil sequestration.
-
Lipid Peroxidation: Quantify thiobarbituric acid-reactive material (TBARM) content in lung tissue as a marker of oxidative stress.
-
Systemic Inflammation: Measure plasma TNF-α concentrations from blood samples collected throughout the experiment.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of lisofylline on hyperoxia-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of post-treatment with lisofylline, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Lisofylline: A Research Tool for Investigating Mitochondrial Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Lisofylline (LSF), a synthetic, small-molecule immunomodulator, has emerged as a valuable tool for investigating the intricate relationship between inflammation and mitochondrial metabolism. Initially explored for its anti-inflammatory properties, recent studies have highlighted its protective effects on mitochondrial function, particularly in cellular models of inflammatory stress. LSF's ability to preserve mitochondrial integrity and function makes it an excellent candidate for studies aimed at understanding the mechanisms of mitochondrial damage in various disease models and for the preclinical evaluation of potential therapeutics targeting mitochondrial health.
These application notes provide a comprehensive overview of how this compound can be utilized to study mitochondrial metabolism. We present quantitative data from key studies, detailed protocols for essential experiments, and visual representations of the signaling pathways potentially modulated by LSF.
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial metabolism in the INS-1 pancreatic beta-cell line exposed to proinflammatory cytokines (a combination of IL-1β, TNFα, and IFNγ).
| Parameter | Condition | % of Control | Reference |
| MTT Metabolism (Basal) | Cytokine Treatment | 66.4% | [1] |
| Cytokine + LSF (20 µM) | Restored to control levels | [1] | |
| LSF (20 µM) alone | 117.3% | [1] | |
| MTT Metabolism (Glucose-Stimulated) | Cytokine Treatment | 55.6% | [1] |
| Cytokine + LSF (20 µM) | Restored to control levels | [1] | |
| LSF (20 µM) alone | 116.2% |
Table 1: Effect of this compound on Mitochondrial MTT Metabolism in INS-1 Cells.
| Parameter | Condition | Outcome | Reference |
| Mitochondrial Membrane Potential | Cytokine Treatment | Reduced | |
| Cytokine + LSF | Restored to control levels | ||
| Intracellular ATP Levels | Cytokine Treatment | Reduced | |
| Cytokine + LSF | Restored to control levels |
Table 2: Qualitative Effects of this compound on Mitochondrial Membrane Potential and ATP Levels in INS-1 Cells.
Signaling Pathways
This compound's protective effects on mitochondria are believed to be mediated through the modulation of several key signaling pathways.
This compound's Inhibition of the IL-12/STAT4 Pathway.
Potential Modulation of the p38 MAPK Pathway by this compound.
References
Troubleshooting & Optimization
Addressing solubility issues of (S)-Lisofylline in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with (S)-Lisofylline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid.[1][2] Its solubility in various organic solvents has been reported and is summarized in the table below.
| Solvent | Solubility |
| Ethanol | ≤15 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | 3 mg/mL[1] |
| Dimethyl Formamide (DMF) | 12 mg/mL[1] |
Note: The solubility of the racemic (±)-Lisofylline and the (R)-enantiomer has also been reported and may offer some guidance.
| Compound | Solvent | Solubility |
| (±)-Lisofylline | Ethanol | ≤2 mg/mL |
| DMSO | 10 mg/mL | |
| Dimethyl Formamide (DMF) | 10 mg/mL | |
| (R)-Lisofylline | DMF | 15 mg/mL |
| DMSO | 20 mg/mL | |
| Ethanol | 25 mg/mL | |
| PBS (pH 7.2) | 25 mg/mL |
Q2: Is this compound soluble in aqueous solutions?
A2: Based on available data for the related compound (R)-Lisofylline, which has a reported solubility of 25 mg/mL in PBS (pH 7.2), it is anticipated that this compound will also exhibit some solubility in aqueous buffered solutions. However, like many small molecules, achieving high concentrations in purely aqueous solutions can be challenging.
Q3: What are the key physicochemical properties of Lisofylline?
A3: Understanding the physicochemical properties of Lisofylline is crucial for addressing solubility challenges.
| Property | Value |
| Molecular Formula | C13H20N4O3 |
| Molecular Weight | 280.3 g/mol |
| Physical Appearance | Crystalline solid |
Troubleshooting Guides
Issue 1: Poor dissolution of this compound in my aqueous buffer.
This is a common challenge for crystalline compounds. Here are several strategies to improve dissolution.
Workflow for Enhancing Aqueous Dissolution
Caption: Troubleshooting workflow for poor aqueous dissolution.
1. pH Adjustment:
-
Experimental Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
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Filter the samples to remove undissolved solid.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility as a function of pH to determine the optimal pH range for dissolution.
-
2. Use of Co-solvents:
-
Rationale: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
-
Experimental Protocol:
-
Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described above.
-
Caution: Be mindful that high concentrations of organic solvents may impact downstream cellular or in vivo experiments.
-
Issue 2: Precipitation of this compound upon dilution of a stock solution.
This often occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.
Logical Flow for Preventing Precipitation
Caption: Strategies to prevent precipitation upon dilution.
1. Use of Surfactants:
-
Rationale: Surfactants can increase solubility and prevent precipitation by forming micelles that encapsulate the drug molecules.
-
Experimental Protocol:
-
Select a non-ionic surfactant such as Tween® 80 or Polysorbate 20.
-
Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.1% - 1% v/v).
-
Slowly add the concentrated this compound stock solution to the surfactant-containing buffer while vortexing or stirring.
-
Visually inspect for any signs of precipitation.
-
2. Complexation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent water solubility.
-
Experimental Protocol:
-
Select a suitable cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare an aqueous solution of HP-β-CD.
-
Add this compound to the cyclodextrin solution and stir until dissolved. The molar ratio of drug to cyclodextrin may need to be optimized.
-
This solution can then be further diluted in aqueous buffers.
-
Issue 3: Inconsistent results in biological assays due to poor solubility.
Poor solubility can lead to inaccurate dosing and unreliable experimental outcomes. Advanced formulation strategies may be necessary for in vivo or cell-based assays.
Signaling Pathway of Solubility Enhancement Techniques
Caption: Advanced formulation pathways to improve bioavailability.
1. Solid Dispersions:
-
Rationale: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by preventing crystallization and improving wettability.
-
Experimental Protocol (Solvent Evaporation Method):
-
Select a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., ethanol).
-
Evaporate the solvent under reduced pressure to obtain a solid dispersion.
-
The resulting powder can then be dissolved in an aqueous medium for your experiments.
-
2. Nanosuspensions:
-
Rationale: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity.
-
Experimental Protocol (High-Pressure Homogenization):
-
Disperse crude this compound powder in an aqueous solution containing a stabilizer (e.g., a surfactant or polymer).
-
Subject the suspension to high-pressure homogenization. This process forces the suspension through a narrow gap at high velocity, causing a reduction in particle size due to cavitation and shear forces.
-
The resulting nanosuspension can be used directly or further processed.
-
Stability Considerations
Q4: How stable is this compound in aqueous solutions?
A4: While specific degradation studies for this compound were not found in the initial search, it is important to consider potential degradation pathways for any drug in an aqueous solution. Factors such as pH and temperature can influence stability. For xanthine derivatives, hydrolysis and oxidation can be potential degradation routes. It is recommended to perform stability studies under your specific experimental conditions.
Experimental Protocol for a Basic Stability Study:
-
Prepare a solution of this compound in your desired aqueous buffer.
-
Divide the solution into aliquots and store them under different conditions (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), analyze the concentration of this compound using a stability-indicating HPLC method.
-
A decrease in the concentration of the parent compound over time would suggest degradation.
By systematically applying these troubleshooting strategies and considering the stability of your compound, you can overcome many of the solubility challenges associated with this compound and ensure the reliability and accuracy of your experimental results.
References
Technical Support Center: Optimizing (S)-Lisofylline Treatment Concentrations for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment concentrations of (S)-Lisofylline for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell-based assays?
A1: this compound is a synthetic small molecule with anti-inflammatory properties. Its mechanism of action involves the modulation of inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and interfere with signaling cascades such as the IL-12/STAT4 pathway, which are crucial in inflammatory responses.[1][2] this compound also impacts mitochondrial function, which can be a key consideration in cell health and viability assays.[3][4]
Q2: What is a good starting concentration range for this compound in a new cell-based assay?
A2: For a new cell line or assay, it is advisable to perform a dose-ranging study to determine the optimal concentration.[5] Based on published literature, a broad range from 0.1 µM to 100 µM is a reasonable starting point for an initial experiment. One study identified an optimal concentration of 30 µM for protecting insulin-secreting cells from cytokine-induced death. Another study reported an IC50 of 0.6 µM for its activity as a lysophosphatidic acid acyltransferase inhibitor.
Q3: How can I determine the optimal treatment duration for this compound?
A3: The optimal incubation time is dependent on the specific cell line and the endpoint being measured. A time-course experiment is recommended. You can treat cells with a mid-range concentration of this compound (e.g., 10-30 µM) and measure the desired effect at various time points (e.g., 6, 12, 24, 48, and 72 hours).
Q4: Can the solvent for this compound affect my assay results?
A4: Yes, the solvent used to dissolve this compound can impact your results. Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions. It is crucial to maintain a consistent and low final DMSO concentration (typically below 0.5%, and for some sensitive cells, below 0.1%) across all wells, including vehicle controls, to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations in your results.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consider using a multichannel pipette for seeding to ensure consistency. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS). |
| Pipetting Errors | Ensure your pipettes are regularly calibrated. Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions, to ensure accuracy. |
| Incomplete Mixing | After adding this compound to the wells, gently mix the plate on an orbital shaker to ensure even distribution. |
Issue 2: No Observable Effect of this compound
Symptoms:
-
The dose-response curve is flat.
-
No significant difference between treated and control groups.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Concentration Range | The effective concentration may be outside the range you tested. Perform a broader dose-response experiment with concentrations spanning several orders of magnitude (e.g., 0.01 µM to 200 µM). |
| Compound Inactivity | Verify the purity and identity of your this compound. If possible, test a new batch from a reputable supplier. Ensure proper storage of the compound to prevent degradation. |
| Cell Line Insensitivity | The target signaling pathway may not be active or relevant in your chosen cell line. Confirm the expression of relevant targets if possible. |
| Insufficient Incubation Time | The effect of this compound may be time-dependent. Increase the incubation period and perform a time-course experiment. |
Issue 3: High Background Signal in Viability/Cytotoxicity Assays
Symptoms:
-
High absorbance or fluorescence in the "no-cell" or vehicle control wells.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Reagent Degradation | Assay reagents like MTT or Resazurin can degrade if not stored properly or if exposed to light. Store reagents as recommended by the manufacturer. |
| Media Interference | Components in the cell culture medium, such as phenol red or serum, can interfere with the assay. Run a control with medium, the compound, and the assay reagent (without cells) to check for interference. |
| Compound Interference | This compound itself might react with the assay reagent. Perform a control experiment with different concentrations of this compound in cell-free media with the assay reagent to assess any direct chemical reaction. |
Quantitative Data Summary
The following table summarizes reported concentrations and IC50 values for Lisofylline from various studies. Note that these values are context-dependent and should be used as a starting point for your own optimization.
| Compound | Cell Line/System | Assay Type | Concentration/IC50 | Reference |
| (R)-Lisofylline | - | Lysophosphatidic acid acyltransferase inhibition | IC50: 0.6 µM | |
| Lisofylline | INS-1 (insulin-secreting cells) | Cytokine-induced cell death | Optimal protective concentration: 30 µM | |
| (R)-Lisofylline | Human ovarian cancer cells | Cytotoxicity enhancement (with Cisplatin) | 20–100 µM | |
| Lisofylline | Isolated rat pancreas | Insulin secretion | 20-60 µM |
Experimental Protocols & Visualizations
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines a typical workflow for determining the optimal concentration of this compound for a cell-based assay.
Caption: Workflow for determining the optimal this compound concentration.
Protocol: Determining Cytotoxicity using a Resazurin-Based Assay
This protocol provides a framework for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell line of interest in logarithmic growth phase
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Complete cell culture medium
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96-well, opaque-walled, flat-bottom tissue culture plates
-
Resazurin-based cell viability reagent
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Phosphate-Buffered Saline (PBS)
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Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well opaque plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is common to prepare these at 2x the final desired concentration.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell" control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control solution to each well.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Add 20 µL of the Resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, as recommended by the manufacturer.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
This compound and the NF-κB Signaling Pathway
This compound is known to have anti-inflammatory effects, which are often mediated through the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.
References
- 1. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
Stability of (S)-Lisofylline in different experimental buffers
Welcome to the technical support center for (S)-Lisofylline. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various experimental buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your research.
Stability of this compound in Experimental Buffers: An Overview
This compound is a synthetic modified methylxanthine with anti-inflammatory properties. Its stability in solution is critical for obtaining reliable and reproducible experimental results. While specific degradation kinetics of this compound in common laboratory buffers are not extensively published, this guide provides a framework based on general principles of small molecule stability. The following sections offer illustrative data and protocols to guide your experimental design.
Illustrative Stability Data of this compound
The following tables present hypothetical stability data for this compound in three commonly used experimental buffers: Phosphate-Buffered Saline (PBS), TRIS Buffer, and Citrate Buffer. This data is intended to be illustrative and should be confirmed by independent stability studies under your specific experimental conditions. The data represents the percentage of intact this compound remaining after incubation for 48 hours.
Table 1: Stability of this compound in Phosphate-Buffered Saline (PBS)
| Temperature | pH 6.8 | pH 7.4 | pH 8.0 |
| 4°C | >99% | >99% | 98% |
| 25°C (Room Temp) | 98% | 95% | 90% |
| 37°C | 95% | 90% | 82% |
Table 2: Stability of this compound in TRIS Buffer
| Temperature | pH 7.0 | pH 7.5 | pH 8.0 |
| 4°C | >99% | >99% | 98% |
| 25°C (Room Temp) | 97% | 94% | 88% |
| 37°C | 94% | 88% | 78% |
Table 3: Stability of this compound in Citrate Buffer
| Temperature | pH 4.0 | pH 5.0 | pH 6.0 |
| 4°C | >99% | >99% | >99% |
| 25°C (Room Temp) | 99% | 98% | 97% |
| 37°C | 97% | 96% | 94% |
Experimental Protocol for Stability Assessment
This protocol outlines a general method for determining the stability of this compound in a given experimental buffer.
Objective: To evaluate the stability of this compound in a selected buffer at different temperatures over time.
Materials:
-
This compound powder
-
Selected experimental buffer (e.g., PBS, TRIS, Citrate)
-
Calibrated pH meter
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[1][2]
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Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Working Solution Preparation: Dilute the stock solution with the experimental buffer to the final desired concentration.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the working solution for HPLC analysis. This will serve as the initial time point (T=0) reference.
-
Incubation: Aliquot the remaining working solution into separate, sealed vials for each time point and temperature condition. Place the vials in the respective incubators/water baths.
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Time Point Sampling: At predetermined time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), remove one vial from each temperature condition.
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Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of intact this compound.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling cascade of pro-inflammatory cytokine action and its inhibition by this compound.
Caption: A step-by-step workflow for assessing the stability of this compound in experimental buffers.
Troubleshooting and FAQs
Q1: I am seeing rapid degradation of this compound in my PBS buffer at 37°C. What could be the cause?
A1: Several factors could contribute to the observed degradation:
-
pH Shift: Ensure the pH of your PBS buffer is stable at 37°C. The pH of phosphate buffers can decrease with increasing temperature.
-
Buffer Purity: Use high-purity water and buffer components to avoid contaminants that could catalyze degradation.
-
Microbial Contamination: If the buffer is not sterile, microbial growth can alter the pH and degrade the compound. Consider using a sterile-filtered buffer.
Q2: My this compound peak is disappearing in the HPLC chromatogram over time, but I don't see any new degradation peaks. Why?
A2: This could be due to several reasons:
-
Precipitation: this compound might be precipitating out of solution at the concentration and conditions you are using. Visually inspect your samples for any precipitate.
-
Adsorption: The compound may be adsorbing to the surface of your storage vials. Consider using low-adsorption plasticware or silanized glass vials.
-
Degradation to Non-UV Active Products: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. Try analyzing your samples at multiple wavelengths.
-
Formation of Insoluble Degradants: The degradation products might be insoluble in the mobile phase, causing them to precipitate on the column.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method:
-
Forced Degradation: Subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Method Development: Use the stressed samples to develop an HPLC method (e.g., by varying the mobile phase composition, gradient, column type) that achieves baseline separation between the parent drug peak and all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak under all conditions to ensure it is not co-eluting with any degradants.
Q4: Is it necessary to use a buffered solution for my experiments with this compound?
A4: Yes, using a buffer is highly recommended. Unbuffered solutions can have unstable pH, which can be affected by the dissolution of atmospheric CO2 or by the compound itself if it is acidic or basic. As stability is often pH-dependent, a buffered system will provide a more controlled and reproducible experimental environment.
Q5: What are the expected degradation pathways for this compound?
A5: As a methylxanthine derivative, potential degradation pathways for this compound could include hydrolysis of the amide linkage or oxidation of the alkyl side chains, particularly under harsh conditions of pH and temperature. The specific degradation products would need to be identified using techniques such as mass spectrometry (MS).
References
Troubleshooting inconsistent results in (S)-Lisofylline experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with (S)-Lisofylline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the biologically active enantiomer of Lisofylline, a synthetic methylxanthine derivative.[1] Its primary mechanism of action is as an anti-inflammatory agent.[1][2][3] It exerts its effects through several pathways, including the inhibition of phosphodiesterases (PDEs), which leads to increased intracellular cyclic AMP (cAMP) levels, and the modulation of pro-inflammatory signaling cascades.[4] Notably, it has been shown to block interleukin-12 (IL-12) signaling and the subsequent activation of STAT4 (Signal Transducer and Activator of Transcription 4).
Q2: What are the optimal storage and handling conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions can be prepared in solvents like DMSO or ethanol and should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of stock solutions at -20°C is typically for at least one month, and for up to six months at -80°C when stored under nitrogen. Due to its low potency and short half-life, proper storage is critical to ensure experimental reproducibility.
Q3: We are observing significant batch-to-batch variability in our results. What could be the cause?
Inconsistent results with this compound can stem from several factors:
-
Compound Stability: As a methylxanthine derivative, this compound's stability can be influenced by storage conditions and the age of the stock solution. Ensure proper storage and use freshly prepared dilutions for each experiment.
-
Purity of the Compound: Verify the purity of your this compound batch. Impurities can lead to off-target effects and inconsistent activity.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the cellular response to this compound. Maintain consistent cell culture practices.
-
Assay-Specific Variability: The inherent variability of biological assays, such as ELISAs for cytokine measurement or enzyme assays for PDE activity, can contribute to inconsistent data. Implement robust quality control measures for all assays.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values in Cell-Based Assays
Question: We are determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in our cell-based assays, but the values are not consistent across experiments. What could be the problem?
Answer: Inconsistent IC50/EC50 values are a common challenge. Here are several factors to consider and troubleshoot:
-
Cell Seeding Density and Growth Phase: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Over-confluent or sparsely populated cultures can respond differently to the compound.
-
Treatment Duration: The incubation time with this compound can influence the observed effect. Optimize and standardize the treatment duration for your specific cell line and endpoint.
-
Serum Concentration in Media: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, but ensure it does not compromise cell viability.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). Include a vehicle control in all experiments.
-
Assay Endpoint Measurement: The timing of the endpoint measurement is critical. For assays like the MTT assay, which measures metabolic activity, the reading should be taken at a consistent time point after the addition of the reagent.
Experimental Workflow for IC50 Determination
Caption: A standardized workflow is crucial for obtaining reproducible IC50 values.
Issue 2: High Background or Low Signal in Cytokine ELISAs
Question: We are using an ELISA to measure the effect of this compound on the production of cytokines like TNF-α and IL-1β, but we are experiencing high background noise or a weak signal. How can we troubleshoot this?
Answer: ELISA issues can be complex. Here are some potential causes and solutions:
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Interference from this compound: While direct interference is uncommon, it's possible that the compound or its solvent could affect the antibody-antigen binding or the enzymatic reaction. To test for this, run a control where this compound is added to the wells during the final steps of the ELISA protocol, after the capture and detection antibodies have been added.
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Inadequate Washing: Insufficient washing between steps can lead to high background. Ensure that the washing buffer is dispensed vigorously and that the plate is properly emptied after each wash.
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Blocking Inefficiency: Incomplete blocking of non-specific binding sites can cause high background. Optimize the blocking buffer and incubation time.
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Low Cytokine Production: The cell type and stimulus used may not produce enough of the target cytokine to be detected reliably. Ensure your stimulation conditions (e.g., LPS concentration and incubation time) are optimal for inducing a robust cytokine response.
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Sample Handling: Cytokines can be sensitive to degradation. Process and store your cell culture supernatants promptly at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
Troubleshooting Logic for ELISA
Caption: A logical approach to diagnosing and resolving common ELISA issues.
Issue 3: No Effect on Phosphodiesterase (PDE) Activity Observed
Question: We are performing a phosphodiesterase (PDE) activity assay to confirm the inhibitory effect of this compound, but we are not observing any significant inhibition. Why might this be?
Answer: Several factors could contribute to the lack of observed PDE inhibition:
-
This compound Concentration: The inhibitory potency of this compound against specific PDE isozymes can be modest. You may need to use a higher concentration range in your assay.
-
PDE Isozyme Specificity: this compound is not a pan-PDE inhibitor and has varying effects on different PDE isozymes. Ensure you are using a PDE isozyme that is known to be inhibited by this compound or its parent compound, pentoxifylline.
-
Substrate Concentration: In a competitive inhibition assay, the concentration of the substrate (cAMP or cGMP) will affect the apparent IC50 of the inhibitor. Ensure the substrate concentration is appropriate for the assay and the specific PDE isozyme being tested.
-
Enzyme Activity: The activity of the purified PDE enzyme can decrease over time. Verify the activity of your enzyme stock using a known PDE inhibitor as a positive control.
-
Assay Conditions: Factors such as pH, temperature, and the presence of co-factors can all influence enzyme activity. Ensure your assay buffer and conditions are optimal for the specific PDE isozyme.
Data Presentation
Table 1: Reported In Vitro Effects of Lisofylline on Cytokine Production
| Cell Type | Stimulus | Lisofylline Concentration | Effect on TNF-α | Effect on IL-1β | Reference |
| Human Leukocytes | LPS | 100 µM | Inhibition | Inhibition | |
| Human Leukocytes | S. pneumoniae | 100 µM | Inhibition | Inhibition | |
| INS-1 (rat insulinoma) | IL-1β, TNF-α, IFN-γ | 20 µM | - | Protective effect |
Table 2: Reported IC50 Values for Lisofylline and Related Compounds against Phosphodiesterases
| Compound | PDE Isoform | IC50 | Reference |
| Roflumilast | PDE4B | 0.84 nM | |
| Roflumilast | PDE4D | 0.68 nM | |
| Compound 14 | PDE4B | 6.54 µM | |
| Compound 15 | PDE4B | 5.72 µM |
Note: Specific IC50 values for this compound against individual PDE isoforms are not consistently reported in the literature, highlighting a potential area for further investigation.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phosphorylated STAT4 (p-STAT4)
This protocol provides a general workflow for detecting changes in STAT4 phosphorylation.
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Cell Lysis: After treatment with this compound and/or a stimulant like IL-12, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT4 (p-STAT4) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total STAT4 to normalize for protein loading.
Signaling Pathways
This compound's Proposed Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits inflammation by blocking IL-12/STAT4 signaling and PDE activity.
References
- 1. apexbt.com [apexbt.com]
- 2. Lisofylline - Wikipedia [en.wikipedia.org]
- 3. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the potential cytotoxicity of (S)-Lisofylline at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of (S)-Lisofylline at high doses.
Introduction
This compound (LSF) is a synthetic methylxanthine derivative recognized for its anti-inflammatory properties.[1][2][3] It functions primarily by inhibiting pro-inflammatory cytokines and protecting cells from inflammatory damage, particularly in the context of autoimmune diseases like type 1 diabetes and complications from chemotherapy.[2][4] Studies have shown that LSF can protect pancreatic β-cells from cytokine-induced apoptosis and promote mitochondrial metabolism. Given its mechanism, high cytotoxicity is not an expected outcome of this compound treatment. If you are observing significant cell death at high doses, it is likely due to an experimental artifact rather than a direct cytotoxic effect of the compound. This guide is designed to help you troubleshoot these unexpected results.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic at high concentrations?
A1: No, this is not an expected outcome based on its known mechanism of action. This compound is an anti-inflammatory agent that has been shown to protect cells from apoptosis induced by pro-inflammatory cytokines. It has been used as an adjuvant to reduce the toxicities of high-dose chemotherapy. Observed cytotoxicity is likely an artifact of the experimental conditions.
Q2: My cell viability is decreasing at high doses. Could the solvent be the cause?
A2: Yes, solvent toxicity is a common issue in in-vitro assays. Most small molecules are dissolved in solvents like DMSO or ethanol, which can be toxic to cells above certain concentrations (typically >0.5%). It is critical to run a vehicle-only control, where cells are treated with the highest concentration of the solvent used in your experiment, to rule out this possibility.
Q3: How can I tell if this compound is precipitating out of solution in my experiment?
A3: Compound precipitation at high concentrations is a frequent cause of inaccurate results. You can visually inspect the wells of your culture plate under a microscope for crystals or particulate matter. Precipitation can be confirmed by preparing the highest concentration of your drug in cell-free media and measuring its absorbance over time; a decrease in absorbance suggests the compound is falling out of solution.
Q4: My MTT assay shows a sharp drop in viability only at the highest concentrations. What could this indicate?
A4: A sudden, sharp drop in viability at the highest doses, which does not follow a typical sigmoidal dose-response curve, is often indicative of compound precipitation. The precipitate can interfere with the optical reading of the assay, scattering light and leading to a falsely low absorbance value. It can also directly interfere with the enzymatic reduction of MTT to formazan, inhibiting the color change.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound primarily exerts anti-inflammatory effects. It inhibits the production and signaling of pro-inflammatory cytokines such as TNF-α and various interleukins. This is partly achieved by inhibiting IL-12-mediated STAT4 activation. Additionally, LSF has been shown to activate the AMPK signaling pathway, which is involved in cellular energy homeostasis and survival, and to promote mitochondrial metabolism, thereby protecting cells from damage.
Troubleshooting Guides
Guide 1: Differentiating True Cytotoxicity from Experimental Artifacts
If you observe unexpected cytotoxicity, it is crucial to determine if the effect is real or an artifact. This workflow outlines a systematic approach to investigating the issue.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Guide 2: Understanding this compound's Protective Signaling
This diagram illustrates the established anti-inflammatory and pro-survival pathways activated by this compound. Understanding this mechanism helps to contextualize why cytotoxicity is an unexpected result.
Caption: Known anti-inflammatory and pro-survival pathways of this compound.
Data Presentation
The tables below show example data from a typical MTT cell viability assay to help distinguish between different experimental outcomes. Absorbance is directly proportional to the number of viable cells.
Table 1: Example of Expected (Non-Cytotoxic) Dose-Response
| This compound (µM) | Absorbance (570 nm) | % Viability (vs. Control) |
| 0 (Control) | 1.25 | 100% |
| 10 | 1.23 | 98% |
| 50 | 1.26 | 101% |
| 100 | 1.24 | 99% |
| 200 | 1.21 | 97% |
| 500 | 1.19 | 95% |
Table 2: Example Data Suggesting Solvent Toxicity
Assumption: Drug is dissolved in DMSO, with the final concentration at 500 µM drug being 0.5% DMSO.
| Treatment | Absorbance (570 nm) | % Viability (vs. Control) |
| 0 (Control) | 1.25 | 100% |
| 10 µM LSF (0.01% DMSO) | 1.24 | 99% |
| 100 µM LSF (0.1% DMSO) | 1.22 | 98% |
| 500 µM LSF (0.5% DMSO) | 0.85 | 68% |
| Vehicle Control (0.5% DMSO) | 0.87 | 70% |
Note: The similar decrease in viability for the highest drug dose and the vehicle control points to solvent-induced toxicity.
Table 3: Example Data Suggesting Compound Precipitation
| This compound (µM) | Absorbance (570 nm) | % Viability (vs. Control) | Visual Inspection Notes |
| 0 (Control) | 1.25 | 100% | Clear solution |
| 100 | 1.23 | 98% | Clear solution |
| 200 | 1.20 | 96% | Clear solution |
| 400 | 1.15 | 92% | Slight cloudiness |
| 500 | 0.65 | 52% (Anomalous Drop) | Visible precipitate/crystals |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
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Cells and complete culture medium
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96-well flat-bottom plates
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This compound stock solution
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Vehicle (e.g., sterile DMSO)
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
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Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
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Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
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Crucially, prepare a vehicle control series that matches the solvent concentration at each drug dilution.
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Remove the old medium from the cells and add 100 µL of the medium containing the drug or vehicle control.
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
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Add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of ~0.5 mg/mL.
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Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
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Troubleshooting Note: At this stage, visually inspect the wells under a microscope. If your compound has precipitated, the crystals may be visible and can interfere with formazan formation.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or detach the cells.
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Add 100 µL of solubilization solution (e.g., DMSO) to each well.
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Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
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Measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Troubleshooting Note: High absorbance in cell-free wells containing only media and your compound indicates direct interaction with the MTT reagent.
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Data Analysis:
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Subtract the average absorbance of blank wells (media, MTT, and solubilizer only) from all other wells.
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Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
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Compare the viability of drug-treated wells to the corresponding vehicle-control wells to isolate the effect of the drug from the effect of the solvent.
References
- 1. What is Lisofylline used for? [synapse.patsnap.com]
- 2. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lisofylline as an adjuvant to high dose cytotoxic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Lisofylline Oral Bioavailability Enhancement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the oral delivery of (S)-Lisofylline (LSF). The content is structured in a question-and-answer format to directly address specific issues encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high oral bioavailability for this compound?
The primary obstacle to the oral bioavailability of this compound is its rapid metabolism, leading to a short half-life and poor systemic exposure.[1][2] Studies in rats have indicated that subcutaneous administration is more favorable than oral delivery due to higher bioavailability.[3] Furthermore, a clinical study in healthy volunteers determined that a 6 mg/kg oral dose was not bioavailable.[4] The molecule is known to be metabolized in the liver by cytochrome P450 enzymes into two main metabolites: lisofylline 4,5-diol and pentoxifylline.[5]
Q2: What are the most promising strategies to overcome the low oral bioavailability of this compound?
Based on preclinical success, two primary strategies have emerged as highly effective:
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Prodrug Synthesis: Converting this compound into a prodrug can protect it from rapid first-pass metabolism. A notable example is an ester prodrug formed by linking LSF with linoleic acid (LSF-LA).
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Advanced Formulation Design: Encapsulating the drug or its prodrug in advanced delivery systems can significantly enhance absorption and bioavailability. The most successful reported method for LSF involves using a nanocarrier system, specifically self-assembling polymeric micelles.
Other potential strategies, broadly applicable to drugs with similar challenges, include lipid-based formulations and the use of specialized excipients.
Q3: Has a combination of strategies been proven effective for this compound?
Yes. A combined approach of creating an ester prodrug (LSF-linoleic acid) and encapsulating it within a self-assembling polymeric micelle system has been shown to be highly effective. This dual strategy resulted in a 3.3-fold increase in the oral bioavailability of LSF in a rat model. The nanoformulation protected the prodrug, reduced its metabolism, and improved its overall pharmacokinetic profile.
Troubleshooting Guides
Problem: My in vivo studies show very low or undetectable plasma concentrations of this compound after oral administration.
This is a common issue due to the drug's rapid metabolism.
Potential Solutions:
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Adopt a Prodrug/Nanocarrier Approach: This is the most validated method for LSF. Synthesize an ester-based prodrug and encapsulate it in a polymeric micelle system to shield it from metabolic enzymes.
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Investigate Lipid-Based Formulations: For drugs susceptible to first-pass metabolism, lipid-based drug delivery systems (LBDDS) like Self-Emulsifying Drug Delivery Systems (SEDDS) can be beneficial. These formulations can enhance drug solubilization and promote lymphatic transport, which partially bypasses the liver and reduces first-pass metabolism.
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Incorporate Metabolism Inhibitors: While not specifically reported for LSF, co-administration with inhibitors of relevant cytochrome P450 enzymes could be explored as a theoretical strategy. However, this approach can lead to drug-drug interaction concerns.
Logical Flow for Strategy Selection
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of free this compound versus the LSF-Linoleic Acid Prodrug encapsulated in Polymeric Micelles (LSF-LA PLM) after oral administration in a rat model.
| Parameter | Free this compound | LSF-LA PLM | Improvement | Reference |
| Dose | 10 mg/kg | 10 mg/kg | - | |
| Bioavailability (%) | ~22.7% | 74.86% | 3.3-Fold Increase | |
| Cmax (ng/mL) | Not Reported | Significantly Higher | Drastic Reduction in Metabolism | |
| Half-life (t½) | Short | Significantly Extended | - |
Key Experimental Protocols
Protocol 1: Preparation of this compound Prodrug-Loaded Polymeric Micelles
This protocol is adapted from the successful methodology reported for enhancing LSF bioavailability.
Objective: To encapsulate the LSF-Linoleic Acid (LSF-LA) prodrug into self-assembling polymeric micelles.
Materials:
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LSF-LA ester prodrug
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mPEG-b-P(CB-co-LA) block copolymer (or similar amphiphilic block copolymer)
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Acetone (or other suitable organic solvent)
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Deionized water or phosphate-buffered saline (PBS)
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Dialysis membrane (MWCO 3.5 kDa)
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Magnetic stirrer
Methodology:
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Dissolution: Dissolve a specific weight of the LSF-LA prodrug and the amphiphilic block copolymer in a minimal amount of acetone. A typical weight ratio might be 1:5 (prodrug:polymer).
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Solvent Evaporation/Film Formation: Add the solution to a round-bottom flask and evaporate the organic solvent under reduced pressure using a rotary evaporator. This will form a thin, uniform film on the flask wall.
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Hydration: Add a pre-determined volume of deionized water or PBS to the flask. The volume will determine the final concentration.
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Self-Assembly: Stir the mixture at room temperature for 1-2 hours. The polymer will self-assemble into micelles, encapsulating the hydrophobic prodrug in the core.
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Purification: Dialyze the resulting micellar solution against deionized water for 24 hours using a dialysis membrane to remove any remaining organic solvent and non-encapsulated drug.
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Characterization: Analyze the resulting formulation for particle size, polydispersity index (PDI), and drug loading efficiency.
Experimental Workflow for Formulation Development
Caption: Workflow from formulation preparation to in vivo pharmacokinetic analysis.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
Objective: To determine the oral bioavailability of the formulated this compound.
Subjects: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
Groups:
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Control Group: Administered free this compound orally (e.g., in a simple aqueous vehicle).
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Test Group: Administered the novel formulation (e.g., LSF-LA PLM) orally.
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IV Reference Group: Administered free this compound intravenously to calculate absolute bioavailability.
Methodology:
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Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
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Dosing: Administer the respective formulations to each group via oral gavage or intravenous injection (tail vein). The dose should be consistent across groups (e.g., 10 mg/kg LSF equivalent).
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Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Plasma Separation: Centrifuge the blood samples immediately (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
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Sample Storage: Store the plasma samples at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
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Data Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (F%).
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F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
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Barriers to Oral Bioavailability Pathway
Caption: The metabolic barrier to achieving systemic exposure of this compound.
References
- 1. Scalable Self-Assembling Micellar System for Enhanced Oral Bioavailability and Efficacy of Lisofylline for Treatment of Type-I Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of lisofylline (LSF) analogs as a potential treatment for Type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lisofylline causes rapid and prolonged suppression of serum levels of free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of (S)-Lisofylline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of (S)-Lisofylline.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is the biologically active enantiomer of Lisofylline, known for its anti-inflammatory properties. Its primary on-target effects include:
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Inhibition of inflammatory cytokine production: It disrupts the signaling pathways of key inflammatory molecules such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[1].
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Disruption of IL-12 signaling: It blocks interleukin-12 (IL-12) signaling and the activation of STAT-4, which are crucial in inflammatory and autoimmune responses[2][3].
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Inhibition of phosphatidic acid generation: this compound has been shown to inhibit the generation of phosphatidic acid[3][4]. It acts as a lysophosphatidic acid acyltransferase inhibitor.
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Promotion of mitochondrial metabolism: It has been observed to protect pancreatic β-cells from cytokine-induced damage by promoting mitochondrial metabolism.
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a critical aspect of drug development. Unintended interactions with other cellular proteins can lead to unexpected biological responses, toxicity, or side effects. A thorough understanding of a compound's selectivity provides a more complete picture of its pharmacological profile and potential liabilities.
Q3: What are the general strategies for identifying potential off-target effects of a small molecule like this compound?
A3: A multi-pronged approach is recommended for identifying off-target effects. This typically involves a combination of computational and experimental methods:
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Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.
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Experimental Screening:
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Broad Kinase Profiling: Screening this compound against a large panel of kinases is a common starting point, as kinases are frequent off-targets for small molecules.
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Proteomics-Based Approaches: Techniques like affinity chromatography coupled with mass spectrometry (AC-MS) can identify proteins from a cell lysate that bind to an immobilized version of this compound.
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Thermal Shift Assays (TSA): This method can detect the stabilization of proteins upon binding to this compound, indicating a potential interaction.
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Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the known effects of its intended target can reveal discrepancies that may point to off-target activities.
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Q4: I am observing a cellular phenotype that is not consistent with the known on-target activity of this compound. How can I determine if this is due to an off-target effect?
A4: If you observe an unexpected phenotype, consider the following troubleshooting steps:
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Dose-Response Comparison: Perform a dose-response curve for the unexpected phenotype and compare it to the dose-response for the known on-target effect. A significant difference in potency could suggest an off-target interaction.
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Use of a Structurally Unrelated Inhibitor: If available, use a structurally different inhibitor of the same intended target. If this compound does not produce the same phenotype, it is more likely that the effect is specific to the chemical structure of this compound and potentially due to an off-target.
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Target Engagement Assays: Confirm that this compound is engaging its intended target at the concentrations where the unexpected phenotype is observed.
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Rescue Experiments: Attempt to rescue the phenotype by overexpressing the intended target. If the phenotype is not reversed, it strongly suggests the involvement of other targets.
Troubleshooting Guides
Issue 1: Inconsistent results in thermal shift assays (TSA).
| Symptom | Possible Cause | Suggested Solution |
| High initial fluorescence signal and poor melting curve | Protein aggregation or poor folding. The dye may be binding to exposed hydrophobic regions of the native protein. | 1. Confirm protein purity and monodispersity by SDS-PAGE and size-exclusion chromatography.2. Optimize the buffer conditions (pH, salt concentration) to improve protein stability.3. Titrate the protein and dye concentrations to find an optimal ratio. |
| No significant thermal shift observed in the presence of this compound | 1. This compound does not bind to the target protein under the assay conditions.2. The binding of this compound does not sufficiently stabilize the protein against thermal denaturation. | 1. Confirm the on-target binding using an alternative method (e.g., enzymatic assay, surface plasmon resonance).2. Increase the concentration of this compound.3. Consider that not all binding events result in a measurable thermal shift. |
| High well-to-well variability | 1. Pipetting errors.2. Inconsistent heating/cooling of the plate. | 1. Use calibrated pipettes and ensure proper mixing.2. Ensure the plate is sealed correctly and that the qPCR instrument provides uniform temperature control. |
Issue 2: High number of non-specific binders in affinity chromatography-mass spectrometry (AC-MS).
| Symptom | Possible Cause | Suggested Solution |
| Many known "sticky" proteins are identified (e.g., ribosomal proteins, heat shock proteins) | Non-specific binding to the affinity matrix or the linker. | 1. Increase the stringency of the wash steps (e.g., higher salt concentration, addition of a non-ionic detergent).2. Perform a control experiment with a "mock" matrix (beads with the linker but without this compound) to identify and subtract non-specific binders.3. Use a competitive elution step with an excess of free this compound to specifically elute true binders. |
| Low abundance of the expected on-target protein | 1. The on-target protein is of low abundance in the cell lysate.2. The immobilization of this compound has disrupted its binding to the target. | 1. Use a cell line that overexpresses the target protein or enrich the lysate for the target protein fraction.2. Synthesize different linker chemistries or attachment points on this compound to minimize interference with binding. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| On-Target Pathway Related | ||
| PIK3CG | 85 | 150 |
| Potential Off-Targets | ||
| MAPK1 | 65 | 800 |
| GSK3B | 52 | >1000 |
| CDK2 | 48 | >1000 |
| SRC | 35 | >1000 |
| Data is hypothetical for illustrative purposes. |
Table 2: Hypothetical Off-Target Hits from a Chemical Proteomics Screen
| Protein | Gene | Fold Enrichment (LSF-beads vs. control beads) | p-value |
| Phosphoinositide 3-kinase gamma | PIK3CG | 15.2 | <0.001 |
| Mitogen-activated protein kinase 1 | MAPK1 | 5.8 | <0.05 |
| Glycogen synthase kinase-3 beta | GSK3B | 4.1 | <0.05 |
| Cyclin-dependent kinase 2 | CDK2 | 3.5 | n.s. |
| Proto-oncogene tyrosine-protein kinase Src | SRC | 2.9 | n.s. |
| Data is hypothetical for illustrative purposes. n.s. = not significant. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
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Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve final desired concentrations (e.g., for IC50 determination).
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Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers screening against a large panel of kinases (e.g., >400 kinases).
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Assay Format: Assays are typically performed in a 384-well plate format using a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., TR-FRET) method.
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Reaction: a. To each well, add the specific kinase, its corresponding substrate, and ATP at a concentration near the Kₘ for each kinase. b. Add this compound at a single high concentration (e.g., 10 µM) for initial screening or in a dose-response manner for IC50 determination. c. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle). d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
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Detection: Measure the kinase activity according to the assay platform's instructions.
-
Data Analysis: a. Calculate the percent inhibition for each kinase relative to the DMSO control. b. For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Chemical Proteomics using Affinity Chromatography-Mass Spectrometry (AC-MS)
Objective: To identify the cellular proteins that bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize an affinity probe by covalently attaching this compound to a solid support (e.g., Sepharose beads) via a chemical linker. A control matrix (beads with the linker arm only) should also be prepared.
-
Cell Culture and Lysis: a. Culture a relevant human cell line (e.g., Jurkat, HEK293T) to a high density. b. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation to remove insoluble material.
-
Affinity Pulldown: a. Incubate the clarified cell lysate with the this compound-conjugated beads and the control beads separately for 2-4 hours at 4°C with gentle rotation. b. Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: a. Elute the bound proteins from the beads. This can be done by:
- Competitive elution: Incubating the beads with a high concentration of free this compound.
- Denaturing elution: Boiling the beads in SDS-PAGE loading buffer.
-
Protein Digestion and Mass Spectrometry: a. The eluted proteins are subjected to in-solution or in-gel digestion with trypsin. b. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Identify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) by searching the MS/MS spectra against a human protein database. b. Quantify the relative abundance of each protein in the this compound pulldown compared to the control pulldown to identify specific binders.
Visualizations
Caption: On-target signaling pathways inhibited by this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting decision tree for unexpected phenotypes.
References
- 1. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. assayquant.com [assayquant.com]
- 3. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
Proper storage conditions to prevent (S)-Lisofylline degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of (S)-Lisofylline to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be prepared and stored to minimize degradation. For short-term storage (up to one month), it is recommended to keep the solutions at -20°C. For long-term storage (up to six months), aliquoting the stock solution into single-use vials and storing them at -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: What solvents are recommended for preparing this compound stock solutions?
This compound has good solubility in several organic solvents. Commonly used solvents for creating stock solutions include ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1] To aid dissolution, particularly if precipitation occurs, gentle heating to 37°C or sonication can be employed.[1] For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.
Troubleshooting Guide
Issue 1: I am observing a loss of activity in my this compound solution.
Possible Cause 1: Improper Storage. Solutions of this compound, like many small molecules, can degrade if not stored correctly. Storing stock solutions at temperatures warmer than -20°C or for extended periods can lead to a loss of potency. Repeated freeze-thaw cycles can also contribute to degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your stock solutions are stored at or below the recommended temperatures (-20°C for short-term, -80°C for long-term).
-
Aliquot Stock Solutions: If you need to use the stock solution multiple times, prepare single-use aliquots to avoid repeated freezing and thawing.
-
Prepare Fresh Working Solutions: For critical experiments, always prepare fresh working solutions from a properly stored stock aliquot.
Possible Cause 2: Chemical Degradation. this compound, as a xanthine derivative, may be susceptible to certain chemical degradation pathways, particularly in solution. While specific data for this compound is limited, studies on its parent compound, pentoxifylline, suggest potential instabilities.
Troubleshooting Steps:
-
pH of the Solution: Pentoxifylline has shown susceptibility to degradation in neutral and alkaline conditions.[2] Ensure the pH of your experimental buffer is compatible with this compound. Acidic conditions appear to be more favorable for the stability of the related compound pentoxifylline.[3]
-
Oxidative Stress: Pentoxifylline is known to degrade under oxidative stress. Avoid introducing oxidizing agents into your experimental setup. If oxidative degradation is suspected, consider degassing your buffers or adding a suitable antioxidant, ensuring it does not interfere with your experiment.
-
Hydrolysis: Neutral and alkaline hydrolysis can be a degradation pathway for pentoxifylline. Be mindful of the buffer composition and pH to minimize hydrolytic degradation.
Issue 2: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC) of an aged this compound sample.
Possible Cause: Formation of Degradation Products. The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. Based on studies of the related compound pentoxifylline, these could arise from hydrolysis or oxidation.
Troubleshooting Steps:
-
Analyze Degradation Conditions: Review the storage and handling conditions of the sample that showed unexpected peaks. Was it exposed to high temperatures, extreme pH, light, or oxidizing agents?
-
Literature Review on Analogs: Research the degradation products of similar molecules like pentoxifylline and other xanthine derivatives to hypothesize the identity of the new peaks. A common degradation product of pentoxifylline under UV-activated peroxydisulfate degradation has been identified as 3,7-dimethyl-6-(5-oxohexyloxy)-3,7-dihydro-2H-purin-2-one.
-
Stability-Indicating Method: If you are routinely observing degradation, it is advisable to develop or adapt a stability-indicating analytical method. Such a method would be capable of separating the intact this compound from its potential degradation products, allowing for accurate quantification of the active compound. Methods developed for pentoxifylline and its metabolites can serve as a starting point.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Duration | Reference |
| Solid (Crystalline) | -20°C | ≥ 4 years | General Supplier Information |
| Stock Solution | -20°C | Up to 1 month | |
| Stock Solution | -80°C | Up to 6 months |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | ≤25 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | |
| Dimethylformamide (DMF) | 15 mg/mL |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol provides a general framework for investigating the stability of this compound under various stress conditions. It is essential to adapt the specific conditions based on the observed stability of the compound.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period, taking aliquots at various time points. Neutralize each aliquot with an equivalent amount of 0.1 N HCl and dilute for analysis. Given the susceptibility of the related compound pentoxifylline to alkaline conditions, degradation may be rapid.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period. Withdraw aliquots at various time points and dilute for analysis.
-
Thermal Degradation: Place the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period. Also, subject the stock solution to the same temperature. Analyze samples at various time points. The parent compound, pentoxifylline, is reported to be stable up to 105.8°C.
-
Photodegradation: Expose the stock solution and solid compound to a photostability chamber following ICH Q1B guidelines. A typical exposure might be 1.2 million lux hours and 200 watt hours/square meter of UV radiation. Wrap control samples in aluminum foil to protect them from light.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be able to separate the parent drug from any degradation products. A C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is a common starting point for xanthine derivatives.
Visualizations
Caption: this compound's inhibitory action on the IL-12/STAT4 signaling pathway.
Caption: Workflow for a forced degradation study of this compound.
Caption: Relationship between storage conditions and experimental data reliability.
References
Controlling for experimental variability with (S)-Lisofylline treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Lisofylline. Our goal is to help you control for experimental variability and ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an anti-inflammatory small molecule. Its primary mechanism involves the inhibition of phosphatidic acid generation, which is crucial for various cellular signaling pathways.[1] Additionally, it has been shown to modulate cytokine signaling, notably by inhibiting the Interleukin-12 (IL-12) signaling pathway and the subsequent activation of STAT4 (Signal Transducer and Activator of Transcription 4).[2][3] This interruption of the IL-12/STAT4 axis is a key component of its immunomodulatory effects.[2][3] this compound also promotes mitochondrial metabolism, which can protect cells from cytokine-induced damage.
Q2: What are the common sources of experimental variability when working with this compound?
As with many in vitro drug studies, variability in this compound experiments can arise from several factors:
-
Cell Culture Conditions: Inconsistent cell passage number, cell density at the time of treatment, and variations in growth media or serum batches can all contribute to variability.
-
This compound Preparation and Storage: Improper storage of this compound stock solutions or repeated freeze-thaw cycles can lead to degradation of the compound and loss of activity.
-
Assay Performance: Pipetting errors, timing inconsistencies during treatment and assay steps, and "edge effects" in multi-well plates are common sources of variability.
-
Biological Variation: Inherent biological differences between cell passages or even between replicate wells can lead to varied responses to treatment.
Q3: How should I prepare and store this compound?
For optimal results, this compound should be dissolved in an appropriate solvent, such as sterile PBS, to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below for long-term stability. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is minimal and does not affect cell viability.
Troubleshooting Guides
Problem 1: High Variability in Cytokine Secretion Assays Between Replicates
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting techniques for accurate cell distribution. |
| Inconsistent this compound Concentration | Prepare a fresh dilution of this compound from a single-use aliquot for each experiment. Vortex dilutions thoroughly before adding to wells. |
| Variable Incubation Times | Use a multichannel pipette or an automated liquid handler to add reagents and stop reactions simultaneously across all wells. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate. Instead, fill them with sterile PBS or media to create a humidity barrier and minimize evaporation from the experimental wells. |
Problem 2: Inconsistent Results in Mitochondrial Metabolism Assays (e.g., MTT, ATP)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Differences in Cell Proliferation | Normalize assay results to cell number or total protein content to account for variations in cell proliferation between wells. |
| Fluctuations in Glucose Concentration | Ensure consistent glucose levels in the culture medium across all experimental conditions, as this can significantly impact mitochondrial activity. |
| Sub-optimal Assay Timing | The effects of this compound on mitochondrial metabolism may be time-dependent. Perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental conditions. |
| Reagent Instability | Prepare fresh assay reagents for each experiment and protect them from light if they are light-sensitive. |
Experimental Protocols
Protocol 1: In Vitro Treatment of INS-1 Cells with this compound
This protocol is adapted from studies investigating the protective effects of this compound on pancreatic β-cells.
-
Cell Culture: Maintain INS-1 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Cell Seeding: Plate INS-1 cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in sterile PBS. Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10-100 µM).
-
Treatment: Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound, with or without pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IFN-γ).
-
Incubation: Incubate the cells for the desired period (e.g., 18-24 hours).
-
Assay: Proceed with the desired downstream assay, such as an insulin secretion assay, MTT assay, or ATP measurement.
Protocol 2: Cytokine Secretion Assay
-
Cell Stimulation: After treatment with this compound as described above, stimulate cells with a pro-inflammatory agent (e.g., LPS) if required for your experimental design.
-
Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant from each well.
-
ELISA: Measure the concentration of the cytokine of interest (e.g., IL-12, IFN-γ) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the cell number or total protein content in each well.
Data Presentation
Table 1: Representative Data on the Effect of this compound on Insulin Secretion in INS-1 Cells
Data is hypothetical and for illustrative purposes, based on trends observed in published studies.
| Treatment Group | Basal Insulin Secretion (ng/mL) | Glucose-Stimulated Insulin Secretion (ng/mL) |
| Control | 10.2 ± 0.8 | 25.5 ± 2.1 |
| Cytokine Mix | 5.1 ± 0.6 | 12.3 ± 1.5 |
| Cytokine Mix + this compound (20 µM) | 8.9 ± 0.7 | 21.8 ± 1.9 |
| This compound (20 µM) | 11.5 ± 0.9 | 28.1 ± 2.3 |
Table 2: Troubleshooting Checklist for Experimental Variability
| Checkpoint | Yes/No | Notes |
| Cell Culture | ||
| Consistent cell passage number used? | ||
| Cells seeded at a consistent density? | ||
| Same batch of media and serum used? | ||
| This compound | ||
| Fresh dilution from a single-use aliquot? | ||
| Stored correctly? | ||
| Assay Procedure | ||
| Pipettes calibrated recently? | ||
| Consistent incubation times? | ||
| Edge effects minimized? |
Visualizations
Caption: Experimental workflow for in vitro this compound treatment.
Caption: this compound inhibits the IL-12/STAT4 signaling pathway.
References
- 1. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-12 (IL-12)/STAT4 Axis Is an Important Element for β-Cell Dysfunction Induced by Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Refining delivery methods for sustained (S)-Lisofylline exposure in vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with (S)-Lisofylline (LSF). Our goal is to facilitate the successful implementation of in vivo studies requiring sustained exposure to this promising anti-inflammatory compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to in vivo studies?
This compound (LSF) is the biologically active R-(-) enantiomer of a metabolite of pentoxifylline.[1][2] It is a small molecule with potent anti-inflammatory properties.[1][3] For in vivo research, it is critical to note that LSF has a short half-life and poor oral bioavailability , making sustained delivery methods essential for maintaining therapeutic concentrations.[4]
Q2: Why is sustained delivery necessary for this compound?
Due to its rapid clearance from the body, standard administration routes like oral gavage or single intravenous injections result in fluctuating plasma concentrations. Sustained delivery methods, such as continuous infusion, are crucial for maintaining stable, therapeutically relevant levels of LSF over an extended period, which is often necessary to observe its full pharmacological effects.
Q3: What are the primary methods for achieving sustained delivery of this compound in animal models?
The two most common and effective methods for sustained delivery of LSF in rodent models are:
-
Continuous infusion via osmotic pumps: This method allows for precise, long-term, and unattended administration of LSF.
-
Long-term intravenous infusion: This method provides direct and immediate systemic circulation, offering excellent control over plasma concentrations.
Subcutaneous administration has also been shown to be a favorable route with high bioavailability in rats.
Q4: What are the known mechanisms of action for this compound?
This compound exerts its anti-inflammatory effects through several mechanisms, including:
-
Inhibition of phosphatidic acid (PA) generation: LSF is a potent inhibitor of lysophosphatidic acid acyl transferase (LPAAT), an enzyme involved in the de novo synthesis of PA, a key signaling molecule in inflammatory processes.
-
Suppression of pro-inflammatory cytokines: LSF has been shown to reduce the production of key pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).
-
Inhibition of the IL-12/STAT4 signaling pathway: LSF can block the signaling cascade initiated by Interleukin-12 (IL-12), a critical cytokine in the differentiation of T-helper 1 (Th1) cells, by inhibiting the activation of the STAT4 transcription factor.
Troubleshooting Guides
Osmotic Pump Delivery
Q: My osmotic pump appears to have delivered the this compound solution, but I am not observing the expected therapeutic effect. What could be the issue?
A: Several factors could contribute to this issue:
-
Sub-therapeutic dosage: The calculated dose of LSF may be insufficient to elicit a biological response. It is crucial to perform dose-ranging studies to determine the optimal therapeutic dose for your specific animal model and disease state.
-
Inadequate priming of the pump: Failure to properly prime the osmotic pump before implantation can lead to a delay in the onset of drug delivery. Ensure the pump is primed in sterile saline at 37°C for the manufacturer-recommended duration.
-
Incorrect pump placement: Improper subcutaneous or intraperitoneal placement can affect the absorption and distribution of LSF. Review surgical procedures to ensure correct implantation.
-
Solution instability: Although LSF is soluble in aqueous solutions, its stability at 37°C over the entire infusion period should be confirmed. Consider performing a stability study of your LSF formulation.
Q: I have explanted the osmotic pump and noticed a precipitate at the pump outlet. What could have caused this?
A: Precipitation of the drug at the pump's exit port can occur due to several reasons:
-
Limited solubility: The concentration of your this compound solution may have exceeded its solubility in the chosen vehicle at 37°C.
-
Interaction with local tissues: The local tissue environment at the site of implantation could potentially alter the pH or other factors, leading to precipitation.
-
Formulation issues: The excipients used in your formulation may not be optimal for long-term stability at body temperature.
To troubleshoot this, you can try:
-
Lowering the concentration: If possible, reduce the concentration of the LSF solution and adjust the pump's flow rate or use a larger pump to deliver the same total dose.
-
Altering the formulation: Experiment with different biocompatible solvents or co-solvents to improve the solubility and stability of LSF.
-
Changing the implantation site: If using subcutaneous implantation, consider a different location or switch to intraperitoneal implantation to see if the issue persists.
Q: The osmotic pump in my animal seems to have caused a local inflammatory reaction. Is this normal?
A: A mild, transient inflammatory response at the implantation site is a normal part of the healing process after surgery. However, a severe or persistent reaction could indicate:
-
Contamination: Ensure that the pump and all surgical instruments were properly sterilized and that aseptic surgical techniques were followed.
-
Irritation from the formulation: The vehicle or a high concentration of LSF itself might be causing local tissue irritation. Consider using a more biocompatible vehicle or a lower drug concentration.
-
Pump leakage: In rare cases, a defect in the pump could lead to leakage of the hyperosmotic internal solution, causing tissue irritation.
If a severe reaction is observed, the animal should be closely monitored, and the pump may need to be removed.
Intravenous Infusion
Q: I am having difficulty maintaining catheter patency during a long-term intravenous infusion of this compound. What can I do?
A: Maintaining long-term catheter patency in small animals can be challenging. Here are some tips:
-
Proper catheter placement and securing: Ensure the catheter is correctly placed in the vein (e.g., jugular vein) and securely sutured to prevent dislodgement.
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Use of a swivel system: A tether and swivel system can allow the animal to move freely in its cage without putting tension on the catheter.
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Regular flushing: A slow, continuous infusion is generally better than intermittent flushes for maintaining patency. If intermittent flushing is necessary, use a sterile heparinized saline solution.
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Anticoagulant in the infusate: Adding a small amount of heparin to the this compound solution can help prevent clotting within the catheter. The compatibility of heparin with your LSF formulation should be confirmed.
Q: The animal's tail (for tail vein infusion) shows signs of necrosis. What should I do?
A: Tail necrosis is a serious complication that can result from improper injection technique or extravasation of the infusate.
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Immediate cessation of infusion: Stop the infusion through that catheter immediately.
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Veterinary consultation: Consult with a veterinarian for appropriate animal care.
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Proper technique: Ensure that the needle is correctly placed within the vein and that there is no leakage into the surrounding tissue. Warming the tail before catheterization can help dilate the veins and improve placement accuracy.
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is soluble in aqueous solutions such as phosphate-buffered saline (PBS).
Materials:
-
This compound powder
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Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
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Sterile 0.22 µm syringe filter
-
Sterile vials
Procedure:
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Calculate the required concentration of this compound based on the desired dose, the animal's weight, and the delivery rate of the osmotic pump or infusion pump.
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In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in the appropriate volume of sterile PBS.
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Gently vortex or sonicate until the powder is completely dissolved.
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Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
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Store the prepared solution at 4°C and protected from light until use. It is recommended to assess the stability of the solution at 37°C for the intended duration of the experiment.
Sustained Delivery of this compound via Osmotic Pumps
Materials:
-
Prepared sterile this compound solution
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ALZET® osmotic pumps (select the appropriate model based on the required duration and flow rate)
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Anesthetic (e.g., isoflurane)
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Surgical instruments (scalpel, forceps, wound clips or sutures)
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Antiseptic solution and sterile gauze
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Warming pad
Procedure:
-
Pump Priming: Prime the filled osmotic pumps in sterile saline at 37°C for at least 4-6 hours (or as per the manufacturer's instructions) to ensure immediate drug delivery upon implantation.
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Animal Preparation: Anesthetize the animal and shave the fur from the surgical site (typically the mid-scapular region for subcutaneous implantation).
-
Surgical Implantation (Subcutaneous):
-
Cleanse the surgical site with an antiseptic solution.
-
Make a small incision in the skin.
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Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the pump.
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Insert the primed osmotic pump into the pocket, with the delivery portal first.
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Close the incision with wound clips or sutures.
-
-
Post-operative Care: Monitor the animal during recovery from anesthesia. Provide appropriate post-operative analgesia as per your institution's guidelines. Monitor the animal daily for the first week for any signs of infection or discomfort.
Sustained Delivery of this compound via Intravenous Infusion
Materials:
-
Prepared sterile this compound solution
-
Infusion pump
-
Catheter (sized appropriately for the animal and vessel)
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Swivel system and tether
-
Anesthetic
-
Surgical instruments
Procedure:
-
Catheter Implantation: Under anesthesia, surgically implant a catheter into a major vein (e.g., the jugular vein). Tunnel the catheter subcutaneously to exit at the back of the neck.
-
Connection to Infusion System: Connect the externalized end of the catheter to a tether and swivel system, which is then connected to the infusion pump.
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Infusion Initiation: Begin the continuous infusion of the this compound solution at the predetermined rate.
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Animal Monitoring: House the animal in a cage that allows free movement with the tether and swivel system. Monitor the animal daily for any signs of distress and check the catheter for patency.
Assessment of Sustained this compound Exposure
Procedure:
-
Blood Sampling: At predetermined time points during the continuous infusion, collect small blood samples from the animal (e.g., via tail vein or saphenous vein).
-
Plasma Preparation: Process the blood samples to obtain plasma.
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LSF Quantification: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Plot the plasma concentration of LSF over time to confirm that a steady-state concentration has been achieved and maintained.
Data Presentation
Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse (IV Bolus, 50 mg/kg) | Rat (IV Bolus) | Rat (Oral) | Rat (Subcutaneous) |
| Half-life (t½) | ~10.6 min | - | - | - |
| Clearance (CL) | 1.22 ml/min (hepatic) | - | - | - |
| Volume of Distribution (Vd) | - | - | - | - |
| Bioavailability (F) | N/A | N/A | Low | High |
Visualizations
This compound Mechanism of Action
References
- 1. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(S)-Lisofylline vs. Pentoxifylline: A Comparative Guide to Inflammatory Response Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Lisofylline (LSF) and its parent compound, Pentoxifylline (PTX), in the context of their anti-inflammatory properties. The information herein is supported by experimental data to assist researchers in evaluating their potential applications.
Introduction and Chemical Structures
Pentoxifylline, a methylxanthine derivative, has been used clinically for its hemorheological properties. It is a non-specific phosphodiesterase (PDE) inhibitor. This compound is the (S)-enantiomer of one of PTX's active metabolites and is noted for a more specific mechanism of action, distinguishing it from PTX. While both molecules exhibit anti-inflammatory effects, their potency and molecular targets differ significantly.
Comparative Mechanism of Action
Pentoxifylline primarily acts as a broad inhibitor of phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase activates protein kinase A (PKA), which can subsequently phosphorylate and inhibit various pro-inflammatory signaling pathways, including the NF-κB pathway.
This compound, conversely, has been shown to act more specifically. A primary target identified for LSF is phosphatidic acid (PA), a critical lipid second messenger. By binding to and sequestering PA, LSF prevents the activation of downstream signaling cascades, particularly those mediated by PA-dependent enzymes like phospholipase D (PLD) and certain protein kinases, which are crucial for pro-inflammatory cytokine production. This targeted action may contribute to a more favorable side-effect profile compared to the broader activity of PTX.
Here is a diagram illustrating the distinct primary signaling pathways modulated by each compound in response to a pro-inflammatory stimulus like Lipopolysaccharide (LPS).
Figure 1: Distinct primary mechanisms of PTX and LSF in inhibiting inflammation.
Comparative Efficacy in Modulating Inflammatory Markers
Experimental data consistently demonstrates that this compound is significantly more potent than Pentoxifylline in suppressing the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in various cellular models.
| Parameter | This compound (LSF) | Pentoxifylline (PTX) | Experimental Model | Reference |
| IC₅₀ for TNF-α Inhibition | ~15 µM | >1000 µM | LPS-stimulated human monocytes | |
| Inhibition of IL-1β Production | Significant reduction at 10-100 µM | Minimal effect at similar concentrations | LPS-stimulated human monocytes | |
| Effect on NF-κB Activation | Potent inhibitor | Weaker inhibitor | Various cell lines | |
| MAPK Pathway Modulation | Inhibits p38 MAPK phosphorylation | Less specific effects | Macrophage cell lines |
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the methodologies used to generate the above data are detailed below.
This protocol outlines the steps to measure and compare the inhibitory effects of LSF and PTX on lipopolysaccharide (LPS)-induced TNF-α production.
Figure 2: Experimental workflow for cytokine inhibition assay.
Materials:
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Ficoll-Paque PLUS (GE Healthcare)
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RPMI-1640 Medium, supplemented with 10% Fetal Bovine Serum (FBS)
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Lipopolysaccharide (LPS) from E. coli O111:B4
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This compound and Pentoxifylline (Sigma-Aldrich or equivalent)
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Human TNF-α ELISA Kit (R&D Systems or equivalent)
-
96-well cell culture plates
Procedure:
-
Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation over Ficoll-Paque. Monocytes are then purified by adherence to plastic culture plates for 1-2 hours, after which non-adherent cells are washed away.
-
Cell Plating: Adherent monocytes are cultured in RPMI-1640 supplemented with 10% FBS at a density of 1 x 10⁶ cells/mL in a 96-well plate.
-
Drug Treatment: Cells are pre-treated for 60 minutes with varying concentrations of this compound (e.g., 1, 5, 10, 50, 100 µM) or Pentoxifylline (e.g., 10, 50, 100, 500, 1000, 2000 µM). A vehicle control (e.g., DMSO or saline) is run in parallel.
-
Stimulation: Following pre-incubation, cells are stimulated with LPS at a final concentration of 10 ng/mL.
-
Incubation: The plates are incubated for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Supernatant Collection: After incubation, plates are centrifuged at 400 x g for 10 minutes. The cell-free supernatant is carefully collected and stored at -80°C until analysis.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: The percentage of TNF-α inhibition for each drug concentration is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value (the concentration of drug that causes 50% inhibition) is determined by non-linear regression analysis.
Summary and Conclusion
The experimental evidence strongly indicates that this compound is a more potent and specific inhibitor of pro-inflammatory cytokine production than its parent compound, Pentoxifylline. While PTX acts as a broad PDE inhibitor, LSF's targeted interaction with phosphatidic acid provides a distinct and more powerful mechanism for downregulating inflammatory signaling pathways. This increased potency, particularly in inhibiting TNF-α at concentrations where PTX has little effect, suggests that LSF may offer a more targeted therapeutic approach with a potentially wider therapeutic window for inflammatory diseases. Researchers should consider these differences in potency and mechanism when selecting a compound for experimental or developmental purposes.
Validating the anti-inflammatory effects of (S)-Lisofylline in vivo
(S)-Lisofylline (LSF) , a synthetically derived, single enantiomer of a metabolite of pentoxifylline, has demonstrated significant anti-inflammatory properties in a variety of in vivo preclinical models. This guide provides a comparative analysis of the effects of this compound versus control (vehicle-treated) groups in models of inflammation, primarily focusing on its protective role in autoimmune diabetes and related complications. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Comparative Efficacy of this compound in Attenuating Inflammation
This compound has been shown to effectively mitigate inflammatory responses in several in vivo models. Its primary mechanism involves the suppression of pro-inflammatory cytokines and the modulation of key signaling pathways implicated in the inflammatory cascade.
Attenuation of Autoimmune Diabetes
In non-obese diabetic (NOD) mice, a model for autoimmune type 1 diabetes, this compound treatment significantly reduces the incidence of the disease.[1][2] This protective effect is attributed to its ability to suppress the production of interferon-gamma (IFN-γ), a key cytokine in the pathogenesis of autoimmune diabetes.[1][2] Furthermore, LSF treatment leads to a reduction in the infiltration of inflammatory cells into pancreatic islets.[2]
| Parameter | Control (Vehicle) | This compound Treated | Animal Model | Reference |
| Diabetes Incidence | High | Significantly Reduced | NOD Mice | |
| IFN-γ Production | Elevated | Suppressed | NOD Mice | |
| Insulitis | Present | Reduced | NOD Mice | |
| Pancreatic β-cell function | Impaired | Preserved | NOD Mice |
In a streptozotocin (STZ)-induced model of diabetes in mice, which mimics type 1 diabetes through inflammatory destruction of β-cells, this compound treatment also demonstrated a marked reduction in diabetes incidence from 91.6% in the control group to 25% in the treated group. This was associated with the suppression of systemic levels of IFN-γ and tumor necrosis factor-alpha (TNF-α), inhibition of macrophage infiltration in islets, and reduced β-cell apoptosis.
Cardioprotective Effects in Obesity-Induced Inflammation
In a mouse model of high-fat diet (HFD)-induced obesity, this compound mitigated cardiac inflammation. The treatment led to a downregulation of pro-inflammatory markers such as TNF-α and interleukin-6 (IL-6) in the heart tissue. This was accompanied by an upregulation of the anti-inflammatory cytokine interleukin-10 (IL-10). Mechanistically, LSF was found to activate the cardiac AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis and has anti-inflammatory effects.
| Parameter | Control (HFD) | This compound Treated (HFD) | Animal Model | Reference |
| Cardiac TNF-α Expression | Increased | Decreased | HFD-fed Mice | |
| Cardiac IL-6 Expression | Increased | Decreased | HFD-fed Mice | |
| Cardiac IL-10 Expression | Decreased | Increased | HFD-fed Mice | |
| Cardiac AMPK Activation | Reduced | Increased | HFD-fed Mice |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating specific signaling pathways. One of the key pathways identified is the p38 MAPK pathway, which is involved in the production of pro-inflammatory cytokines. LSF has been shown to reduce the phosphorylation of p38 MAPK, thereby inhibiting downstream inflammatory responses.
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Protocols
The following are summaries of the experimental methodologies used in the cited in vivo studies.
Non-Obese Diabetic (NOD) Mouse Model
-
Animal Model: Female NOD mice, which spontaneously develop autoimmune diabetes.
-
Treatment: this compound was administered to the mice, often starting at a pre-diabetic age (e.g., 4, 7, or 17 weeks of age) for a specified duration (e.g., 3 weeks).
-
Monitoring: Blood glucose concentrations were monitored weekly to determine the onset of diabetes.
-
Outcome Measures: The incidence of diabetes was the primary endpoint. Pancreatic sections were analyzed by histology and immunohistochemistry to assess the degree of insulitis (inflammatory cell infiltration into the islets). Splenocytes were also isolated to assess cytokine production and for adoptive transfer experiments.
Streptozotocin (STZ)-Induced Diabetes Model
-
Animal Model: C57BL/6J mice.
-
Induction of Diabetes: Diabetes was induced by multiple low doses of streptozotocin (STZ), which selectively destroys pancreatic β-cells, leading to a diabetic phenotype driven by an inflammatory response.
-
Treatment: this compound treatment was initiated before the STZ injections and continued for a defined period.
-
Outcome Measures: The incidence of diabetes was monitored. Systemic levels of cytokines (IFN-γ, TNF-α) were measured in the serum. Pancreatic islets were isolated to assess insulin secretion and apoptosis.
High-Fat Diet (HFD)-Induced Obesity Model
-
Animal Model: Mice were fed a high-fat diet to induce obesity and associated cardiac inflammation.
-
Treatment: A group of HFD-fed mice was treated with this compound.
-
Outcome Measures: Cardiac tissue was analyzed for the expression levels of inflammatory markers (TNF-α, IL-6, IL-10) and key signaling proteins (phosphorylated STAT4, AMPK). Pancreatic β-cell function and insulin sensitivity were also evaluated.
Caption: General experimental workflow for in vivo validation.
Conclusion
The in vivo data strongly support the anti-inflammatory effects of this compound. Its ability to suppress pro-inflammatory cytokines, protect against inflammatory cell-mediated tissue damage, and modulate key signaling pathways like p38 MAPK and AMPK, positions it as a compound of interest for further investigation in inflammatory and autoimmune diseases. The presented comparison with control groups in relevant animal models highlights its potential therapeutic benefits. Further head-to-head studies with established anti-inflammatory agents would be valuable to fully delineate its clinical potential.
References
A Comparative Guide to the Efficacy of (S)-Lisofylline and Selective PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of (S)-Lisofylline and other prominent selective phosphodiesterase 4 (PDE4) inhibitors. While direct head-to-head clinical trials are limited, this document synthesizes available preclinical and clinical data to offer an objective comparison of their mechanisms of action and therapeutic effects.
Introduction to PDE4 Inhibition and this compound
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune and inflammatory cells. By degrading cyclic adenosine monophosphate (cAMP), PDE4 plays a crucial role in regulating the inflammatory response. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This mechanism has made PDE4 a key target for the development of novel anti-inflammatory therapies for a range of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[1][2]
This compound, a derivative of pentoxifylline, is an anti-inflammatory agent with a multifaceted mechanism of action.[3] While its parent compound, pentoxifylline, is known to be a non-selective PDE inhibitor, the primary anti-inflammatory effects of this compound are attributed to the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1, IL-6, and IFN-γ, and the promotion of mitochondrial metabolism.[3][4] Although it is suggested that its mechanism may involve the modulation of cAMP degradation, specific data on its selective inhibition of PDE4 is not extensively documented.
This guide will compare the efficacy of this compound with established selective PDE4 inhibitors: Roflumilast, Apremilast, Crisaborole, and Ibudilast.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and selective PDE4 inhibitors.
Table 1: In Vitro Potency of Selective PDE4 Inhibitors
| Compound | Target | IC50 Value | Cell Type/Assay Condition |
| Roflumilast | PDE4 | 0.2-4.3 nM | Cell-free assay |
| Apremilast | PDE4 | 74 nM | - |
| Crisaborole | PDE4 | - | Not specified in available data |
| Ibudilast | PDE3, PDE4, PDE10, PDE11 | - | Non-selective inhibitor |
| This compound | PDE4 | Not Reported | - |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Table 2: Clinical Efficacy of Selective PDE4 Inhibitors
| Compound | Indication | Key Clinical Endpoint | Results |
| Roflumilast | Severe COPD | Reduction in exacerbations | ~15-18% reduction in moderate or severe exacerbations vs. placebo. |
| Apremilast | Psoriatic Arthritis | ACR20 response at Week 16 | Significantly greater proportions of patients achieved ACR20 response vs. placebo. |
| Crisaborole | Mild to Moderate Atopic Dermatitis | ISGA score of clear or almost clear with ≥2-grade improvement at Day 29 | Trial 1: 32.8% vs 25.4% (placebo), P = 0.038; Trial 2: 31.4% vs 18.0% (placebo), P < 0.001. |
| Ibudilast | Progressive Multiple Sclerosis | Slowed rate of brain atrophy | 48% slowing in the rate of whole brain atrophy progression compared to placebo. |
| This compound | Acute Lung Injury/ARDS | Mortality at 28 days | No significant difference in mortality compared to placebo in a clinical trial that was stopped for futility. |
ACR20 represents a 20% improvement in the American College of Rheumatology criteria. ISGA is the Investigator's Static Global Assessment.
Table 3: Effects on Inflammatory Markers
| Compound | Marker | Effect |
| Roflumilast | Sputum neutrophils and eosinophils | Reduced counts in COPD patients. |
| Apremilast | TNF-α, IL-17, IL-23 | Decreased serum levels in psoriatic arthritis patients. |
| Crisaborole | Inflammatory cytokines | Reduces the production of inflammatory mediators. |
| Ibudilast | Pro-inflammatory cytokines | Reduces expression in animal models. |
| This compound | TNF-α, IL-1, IL-6, IFN-γ | Inhibits production. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general workflow for evaluating anti-inflammatory compounds.
Caption: PDE4 Inhibition Signaling Pathway.
References
- 1. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Crisaborole Ointment, 2%, for the Treatment of Mild-to-Moderate Atopic Dermatitis Across Racial and Ethnic Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. magonlinelibrary.com [magonlinelibrary.com]
Reproducibility of Published Findings on Lisofylline's Therapeutic Effects: A Comparative Guide
A Note on Stereochemistry: (R)-Lisofylline is the Biologically Active Isomer
Initial investigations into the therapeutic potential of Lisofylline (LSF) have largely focused on its (R)-enantiomer, identified as the biologically active form of the compound. Clinical trials and significant preclinical studies have utilized (R)-Lisofylline, also chemically designated as 1-(5R-hydroxyhexyl)-3,7-dimethylxanthine. This guide will focus on the available data for (R)-Lisofylline, as there is a lack of published findings on the therapeutic effects of the (S)-enantiomer.
Executive Summary
(R)-Lisofylline has been investigated for its anti-inflammatory and cytoprotective effects in a range of conditions, primarily type 1 diabetes and acute respiratory distress syndrome (ARDS). Preclinical studies in animal models of type 1 diabetes have demonstrated promising results, with (R)-Lisofylline showing potential in protecting pancreatic β-cells, reducing autoimmune responses, and improving glucose metabolism. However, these encouraging preclinical findings have not yet translated into clinical success. A notable multi-center, randomized, double-blind, placebo-controlled clinical trial in patients with ARDS was terminated early for futility, as (R)-Lisofylline showed no beneficial effects compared to placebo.
The reproducibility of the promising preclinical findings has not been formally assessed in published studies, a crucial step in the validation of any potential therapeutic agent. This guide provides a comparative overview of the key findings, presents available quantitative data in a structured format, and details the experimental protocols from pivotal studies to aid researchers in evaluating the existing evidence and designing future studies.
Comparative Data on Therapeutic Effects
The following tables summarize the quantitative data from key studies on (R)-Lisofylline. A direct comparison with alternative treatments is limited due to the lack of head-to-head trials. For the preclinical diabetes studies, data from a study on Sitagliptin, a DPP-4 inhibitor used in diabetes treatment, is included to provide some context, although it should be noted that the experimental conditions may not be directly comparable.
Table 1: Preclinical Efficacy of (R)-Lisofylline in Type 1 Diabetes Animal Models
| Parameter | (R)-Lisofylline | Control/Placebo | Alternative: Sitagliptin | Study (Model) |
| Diabetes Incidence | 25% | 91.6% | Not Reported | Yang et al., 2003 (Multiple Low-Dose Streptozotocin in mice)[1] |
| Reduced | Not Applicable | Prevented/Reversed | Yoon et al., 2021 (Streptozotocin-induced diabetic mice) | |
| Blood Glucose Levels | Lowered | Elevated | Lowered | Kim et al., 2011 (NOD mice)[2] |
| Serum IFN-γ Levels | Suppressed | Elevated | Not Reported | Yang et al., 2002 (NOD mice)[3] |
| Pancreatic Islet Infiltration | Reduced | Severe | Not Reported | Yang et al., 2002 (NOD mice)[3] |
| β-cell Apoptosis | Reduced | Increased | Lowered | Both Sitagliptin Analogue & Pioglitazone Preserve the Beta-Cell Proportion in the Islets With Different Mechanism in Non-Obese and Obese Diabetic Mice |
| Glucose-stimulated Insulin Secretion (in vitro) | Restored | Reduced | Not Reported | Chen et al., 2005 (INS-1 cells) |
| Glucose Tolerance (AUC) | 23,390 ± 253 mg/dL x min | 29,390 ± 1,006 mg/dL x min | Not Reported | Striffler & Nadler, 2004 (Streptozotocin-induced diabetic rats)[4] |
Table 2: Clinical Efficacy of (R)-Lisofylline in Acute Respiratory Distress Syndrome (ARDS)
| Parameter | (R)-Lisofylline (n=116) | Placebo (n=119) | p-value | Study |
| 28-Day Mortality | 31.9% | 24.7% | 0.215 | The Acute Respiratory Distress Syndrome (ARDS) Clinical Trials Network, 2002 |
| Ventilator-Free Days | No significant difference | No significant difference | Not Reported | The Acute Respiratory Distress Syndrome (ARDS) Clinical Trials Network, 2002 |
| Organ Failure-Free Days | No significant difference | No significant difference | Not Reported | The Acute Respiratory Distress Syndrome (ARDS) Clinical Trials Network, 2002 |
Signaling Pathways and Experimental Workflows
(R)-Lisofylline's Proposed Mechanism of Action in Pancreatic β-Cell Protection
Caption: Proposed mechanism of (R)-Lisofylline in protecting pancreatic β-cells from cytokine-induced damage.
General Experimental Workflow for Preclinical Diabetes Studies
Caption: A generalized workflow for the preclinical evaluation of (R)-Lisofylline in animal models of diabetes.
Detailed Experimental Protocols
Prevention of Diabetes in Multiple Low-Dose Streptozotocin (STZ)-Treated Mice (Yang et al., 2003)
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Induction of Diabetes: Multiple low doses of streptozotocin (STZ) were administered intraperitoneally for 5 consecutive days.
-
Treatment: (R)-Lisofylline was administered daily starting 5 days before the first STZ injection and continued for 2 weeks.
-
Monitoring: The incidence of diabetes was monitored by measuring blood glucose levels.
-
Endpoint Analysis:
-
Insulin Secretion: Assessed in pancreatic islets isolated from the experimental mice.
-
Cytokine Production: Measured in mouse sera.
-
Islet Apoptosis: Quantitatively assessed.
-
Prevention of Type 1 Diabetes in Non-Obese Diabetic (NOD) Mice (Yang et al., 2002)
-
Animal Model: Female non-obese diabetic (NOD) mice.
-
Treatment: (R)-Lisofylline was administered to mice starting at 4, 7, and 17 weeks of age for 3 weeks.
-
In Vitro Studies: Isolated NOD islets were treated with (R)-Lisofylline with or without IL-1β.
-
Endpoint Analysis:
-
In Vitro: Insulin secretion and DNA damage of the islets were assessed.
-
In Vivo: Blood glucose concentrations and cytokine levels (IFN-γ) were monitored. Pancreatic sections were analyzed by histology and immunohistochemistry.
-
Adoptive Transfer: Splenocytes from (R)-Lisofylline-treated donor mice were intravenously injected into immunodeficient NOD.scid mice to assess the transfer of protection.
-
Randomized, Placebo-Controlled Trial of (R)-Lisofylline for ARDS (The ARDS Clinical Trials Network, 2002)
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 235 patients with acute lung injury (ALI) or acute respiratory distress syndrome (ARDS).
-
Intervention: Patients were randomized to receive either (R)-Lisofylline or a placebo.
-
Dosage: 3 mg/kg of (R)-Lisofylline (maximum dose of 300 mg) administered intravenously every 6 hours.
-
Administration: The intravenous solution was administered over 10 minutes.
-
Duration: Dosing was continued for 20 days or until the patient achieved 48 hours of unassisted breathing.
-
-
Primary Outcome: 28-day mortality.
-
Secondary Outcomes: Resolution of organ failures, ventilator-free days, infection-related deaths, and development of serious infection.
Reproducibility and Future Directions
A significant gap in the research on (R)-Lisofylline is the lack of independent studies aimed at reproducing the promising preclinical findings in diabetes models. The stark contrast between the positive results in these animal studies and the negative outcome of the well-designed clinical trial in ARDS highlights the critical importance of robust preclinical data validation. The general challenges in translating preclinical findings to clinical efficacy are well-documented, with issues such as differences in animal models and human disease pathophysiology, as well as publication bias towards positive results, contributing to this "valley of death" in drug development.
For researchers and drug development professionals, the existing data on (R)-Lisofylline warrants a cautious yet considered approach. Key future steps should include:
-
Independent Replication: Rigorous and transparent independent replication of the key preclinical findings in diabetes models is essential to confirm the initial positive results.
-
Head-to-Head Comparator Studies: Preclinical studies directly comparing (R)-Lisofylline with established and emerging therapies for type 1 diabetes would provide a clearer picture of its potential therapeutic window and efficacy.
-
Investigation of the (S)-enantiomer: While the focus has been on the (R)-enantiomer, a systematic evaluation of the pharmacological properties of (S)-Lisofylline could reveal unexpected activities or a more favorable therapeutic profile.
-
Exploration of Alternative Indications: Given its anti-inflammatory and cytoprotective properties, the potential of (R)-Lisofylline in other inflammatory and autoimmune conditions could be explored, backed by robust, reproducible preclinical evidence.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. The effects of DPP-IV inhibition in NOD mice with overt diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Lisofylline and Other Phosphodiesterase Inhibitors in Inflammatory Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-Lisofylline with other phosphodiesterase (PDE) inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the exploration of novel anti-inflammatory therapeutics.
This compound, a xanthine derivative, has demonstrated notable anti-inflammatory properties, distinguishing it from other phosphodiesterase inhibitors. Its unique profile of PDE inhibition, coupled with its modulation of key inflammatory signaling pathways, positions it as a compound of interest for further investigation in immune-mediated diseases. This guide delves into a comparative analysis of its performance against a panel of other well-established PDE inhibitors, presenting quantitative data on their inhibitory activities and outlining the experimental methodologies used for their evaluation.
Comparative Inhibitory Activity of this compound and Other PDE Inhibitors
This compound, often studied as the racemic mixture (±)-Lisofylline, exhibits a distinct pattern of phosphodiesterase inhibition. Experimental data reveals that it most potently inhibits human recombinant PDE3A and PDE4B. This dual activity is significant as both PDE3 and PDE4 are crucial regulators of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. An increase in cAMP levels is generally associated with the suppression of inflammatory responses.
The inhibitory profile of (±)-Lisofylline is compared with other notable PDE inhibitors in the table below. The data, presented as IC50 values, indicates the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value signifies greater potency.
| Inhibitor | PDE1 (µM) | PDE2 (µM) | PDE3 (µM) | PDE4 (µM) | PDE5 (µM) | PDE6 (µM) | PDE7 (µM) | PDE9 (µM) | PDE11 (µM) | Primary Target(s) |
| (±)-Lisofylline | >100 | >100 | hrPDE3A: 25 | hrPDE4B: 28 | >100 | - | >100 | - | - | PDE3, PDE4 |
| Rolipram | - | - | - | hrPDE4A: 0.003, hrPDE4B: 0.13, hrPDE4D: 0.24 | - | - | - | - | - | PDE4 |
| Sildenafil | >10 | >10 | >10 | >10 | 0.0035 | 0.035 | - | - | - | PDE5 |
| Milrinone | - | - | 0.056 - 1.3 | - | - | - | - | - | - | PDE3 |
| IBMX (non-selective) | 19 | 50 | 18 | 13 | 32 | - | - | - | - | Broad Spectrum |
| Zaprinast | - | - | - | - | 0.76 | 0.15 | - | 29 | 12 | PDE5, PDE6, PDE9, PDE11 |
Impact on Inflammatory Cytokine Production
A key measure of the anti-inflammatory potential of PDE inhibitors is their ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). (±)-Lisofylline has been shown to inhibit TNF-α release with an in vivo IC50 of 5.80 mg/L. In comparison, Rolipram, a selective PDE4 inhibitor, is a potent suppressor of LPS-induced TNF-α synthesis, with reported IC50 values in the nanomolar range in vitro. The non-selective inhibitor Pentoxifylline, of which Lisofylline is a metabolite, also inhibits TNF-α production, though it is generally less potent than more selective inhibitors like Rolipram.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways.
One of the primary mechanisms is the inhibition of the Interleukin-12 (IL-12) signaling pathway. IL-12 is a critical cytokine in the differentiation of T helper 1 (Th1) cells, which are key drivers of cellular immunity and inflammation. Lisofylline has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 4 (STAT4), a key downstream effector of the IL-12 receptor.[1] By blocking STAT4 activation, Lisofylline can suppress Th1-mediated inflammatory responses.
Furthermore, Lisofylline has been reported to modulate signaling pathways related to cellular stress and metabolism, such as the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK can have anti-inflammatory effects. Lisofylline's ability to influence these pathways contributes to its overall therapeutic potential in inflammatory conditions.
Experimental Protocols
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various PDE isozymes.
Principle: This assay measures the hydrolysis of cyclic nucleotides (cAMP or cGMP) by a specific PDE isozyme. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of hydrolysis.
Materials:
-
Recombinant human PDE isozymes (PDE1-PDE11)
-
cAMP or cGMP substrate
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the appropriate PDE isozyme, and the test compound dilution.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which hydrolyzes the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.
-
Add a scintillant and measure the radioactivity using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro TNF-α Release Assay
Objective: To assess the ability of a test compound to inhibit the release of TNF-α from stimulated immune cells.
Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7), are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α. The concentration of TNF-α in the cell culture supernatant is measured by ELISA in the presence and absence of the test compound.
Materials:
-
Human PBMCs or a suitable cell line
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL).
-
Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
The percentage of inhibition of TNF-α release is calculated relative to the LPS-stimulated control without the inhibitor.
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent with a distinct mechanism of action compared to other phosphodiesterase inhibitors. Its dual inhibition of PDE3 and PDE4, coupled with its ability to modulate critical inflammatory signaling pathways such as the IL-12/STAT4 axis, underscores its potential for therapeutic applications in a range of immune-mediated diseases. The data and protocols presented in this guide offer a foundation for researchers to further explore the comparative efficacy and mechanisms of this compound and other PDE inhibitors in the quest for novel anti-inflammatory therapies.
References
(S)-Lisofylline: In Vivo Validation of a Novel Anti-Inflammatory Agent in Disease Models
(S)-Lisofylline (LSF) , a synthetic, modified methylxanthine, has demonstrated significant therapeutic potential in preclinical animal models of inflammatory diseases, primarily type 1 diabetes and acute lung injury. Its mechanism of action centers on the suppression of pro-inflammatory cytokines and the modulation of key signaling pathways, offering a promising alternative to existing treatments. This guide provides a comparative analysis of this compound's performance against other agents, supported by experimental data from in vivo studies.
Attenuation of Autoimmune Diabetes in Rodent Models
In animal models of type 1 diabetes, this compound has shown remarkable efficacy in preventing disease onset and protecting pancreatic β-cells from autoimmune destruction. The primary model utilized is the streptozotocin (STZ)-induced diabetic mouse, which mimics the inflammatory cascade and subsequent β-cell apoptosis seen in human type 1 diabetes.
Comparative Efficacy in Streptozotocin-Induced Diabetes
The following table summarizes the quantitative outcomes of this compound treatment compared to a standard therapeutic agent, Metformin, in a streptozotocin-induced diabetic rat model.
| Parameter | Control (No Treatment) | This compound (25 mg/kg) | Metformin (500 mg/kg) | Reference |
| Diabetes Incidence | 91.6% | 25% | Not Reported | [1] |
| Blood Glucose (mg/dL) | Elevated | Significantly Reduced | Reduced | [2] |
| Serum Insulin | Decreased | Increased | Increased | [2] |
| TNF-α (pg/mg) | 3875 ± 8.03 | Reduced | 2571 ± 1.87 | [3] |
| p-NFκB (pg/mg) | 3872 ± 10 | Reduced | 2256 ± 1.89 | [3] |
| IFN-γ | Elevated | Suppressed | Not Reported |
Experimental Protocol: Multiple Low-Dose Streptozotocin (STZ) Induced Diabetes in Mice
This protocol is widely used to induce a form of diabetes that closely resembles human type 1 diabetes, characterized by insulitis and a progressive loss of insulin-producing β-cells.
Animal Model:
-
Species: C57BL/6J mice
-
Age: 6-8 weeks old
Induction of Diabetes:
-
A freshly prepared solution of streptozotocin (STZ) in citrate buffer (pH 4.5) is used.
-
Mice receive intraperitoneal (i.p.) injections of STZ at a dose of 40 mg/kg body weight for five consecutive days.
-
Control mice are injected with citrate buffer only.
This compound Treatment:
-
Daily treatment with this compound is initiated 5 days prior to the first STZ injection and continues for a total of two weeks.
-
This compound is administered at a dose of 25 mg/kg body weight, twice daily.
Monitoring and Endpoints:
-
Blood Glucose: Monitored weekly from tail vein blood samples using a glucose meter. Hyperglycemia is typically defined as blood glucose levels >250 mg/dL.
-
Diabetes Incidence: The percentage of mice in each group that become diabetic.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IFN-γ are measured by ELISA.
-
Histology: Pancreatic tissue is collected for histological analysis to assess immune cell infiltration (insulitis) and β-cell mass.
-
Apoptosis: Islet apoptosis is quantified using methods like TUNEL staining.
References
- 1. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-diabetic Activity of Brucine in Streptozotocin-Induced Rats: In Silico, In Vitro, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Lisofylline in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of (S)-Lisofylline, a synthetic small molecule with anti-inflammatory properties. Adherence to these guidelines is paramount to ensure personal safety and environmental protection.
Physicochemical and Safety Data of Lisofylline
Understanding the properties of this compound is the first step toward its safe handling and disposal. The following table summarizes key quantitative data for Lisofylline. It is important to note that while some safety data sheets (SDS) for the racemic mixture (±)-Lisofylline classify it as not hazardous, others present significant health warnings.[1][2] To ensure the highest level of safety, it is prudent to handle this compound with the caution afforded to a hazardous substance.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₄O₃ | [1][3] |
| Molecular Weight | 280.32 g/mol | |
| CAS Number | 6493-06-7 ((±)-Lisofylline) | |
| Appearance | Crystalline solid | |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): 1 mg/ml | |
| Hazard Classification | Varies; one source indicates "Toxic if swallowed" and "May damage fertility or the unborn child." |
Step-by-Step Disposal Protocol for this compound
Given the potential hazards and the lack of specific degradation protocols in the public domain, the recommended disposal method for this compound is through an approved chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable container.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled waste container.
3. Container Labeling:
-
Label the waste container clearly with "this compound Waste" and any other identifiers required by your institution. Include the concentration and quantity of the waste.
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal company.
5. Disposal Procedure:
-
The primary and recommended disposal method is to transfer the waste to an approved and licensed hazardous waste disposal facility.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.
-
Do not dispose of this compound down the drain or in regular trash.
General Guidance for Pharmaceutical Waste: In the absence of specific instructions, the U.S. Food and Drug Administration (FDA) provides general guidance for the disposal of unused medicines. This involves mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the household trash. However, for a research compound with conflicting hazard data, professional disposal is the safer and more appropriate route.
Visualizing Key Pathways and Procedures
To further aid in the understanding of this compound's biological context and the logistical flow of its disposal, the following diagrams are provided.
Caption: Inhibitory action of this compound on the IL-12 signaling pathway.
Caption: Recommended workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (S)-Lisofylline
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Lisofylline. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Note on Hazard Classification: There are conflicting safety data sheets (SDS) regarding the hazard classification of Lisofylline. One source indicates it is not a hazardous substance, while another classifies it as toxic if swallowed and potentially damaging to fertility or an unborn child[1]. Therefore, it is imperative to handle this compound with a high degree of caution and adhere to the more stringent safety precautions outlined below. Always consult the specific SDS provided by your supplier for the most accurate and up-to-date information.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Must be chemical-resistant and provide a complete seal around the eyes. A face shield should be used when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are preferred. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body Protection | Laboratory Coat | A full-length laboratory coat is required. For procedures with a higher risk of contamination, disposable gowns or coveralls should be considered[2]. |
| Respiratory Protection | Not typically required | Under normal use conditions with adequate ventilation, respiratory protection is not usually necessary. However, if dust is generated, a particulate filter respirator is recommended[3]. All work should be conducted in a well-ventilated area or under a chemical fume hood. |
Operational Plan: Handling this compound
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be placed in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Signaling Pathway of Lisofylline
This compound is the biologically active enantiomer and acts as an anti-inflammatory agent. One of its key mechanisms of action is the inhibition of the pro-inflammatory cytokine Interleukin-12 (IL-12) signaling pathway, which subsequently prevents the activation of STAT4 (Signal Transducer and Activator of Transcription 4).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
